Peimisine
Description
This compound has been reported in Fritillaria ebeiensis, Fritillaria monantha, and other organisms with data available.
isolated from Fritillaria ussuriensis
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELXPJVGNZIGC-GKFGJCLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930647 | |
| Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19773-24-1, 139893-27-9 | |
| Record name | Peimisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019773241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ebeiensine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Peimisine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimisine, a major isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has demonstrated a wide array of pharmacological activities, including potent anti-inflammatory, anticancer, and antiasthmatic effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound. It delves into the specific signaling pathways modulated by this compound, including the NF-κB, MAPK/JNK, and KEAP1/NRF2 pathways, and its role in regulating intracellular calcium homeostasis. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological interactions, serving as a critical resource for researchers and professionals in drug discovery and development.
Introduction
This compound is a naturally occurring compound that has been the subject of increasing scientific interest due to its significant therapeutic properties. Structurally classified as an isosteroidal alkaloid, it is one of the primary active constituents of traditional Chinese medicines derived from Fritillaria plants. Emerging evidence has highlighted its potential in treating a variety of conditions driven by inflammation and cellular proliferation. This guide aims to provide a detailed technical understanding of its core mechanisms of action.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 427.6 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline powder | General knowledge |
| Solubility | Highly water-soluble | [1] |
Core Mechanisms of Action
This compound exerts its pharmacological effects through the modulation of several key signaling pathways and cellular processes. The primary mechanisms identified to date are its anti-inflammatory, antioxidant, and anticancer activities.
Anti-inflammatory and Antioxidant Mechanisms
This compound has been shown to exhibit significant anti-inflammatory and antioxidant properties by targeting key signaling cascades involved in the inflammatory response and cellular oxidative stress.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[2]
This compound has been shown to suppress the activation of the NF-κB pathway.[3] This is achieved by inhibiting the degradation of IκBα and subsequently preventing the nuclear translocation of the p65 subunit.
References
Peimisine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimisine is a jervine-type steroidal alkaloid first identified in the mid-20th century. Primarily found in various species of the plant genus Fritillaria, this natural compound has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antiasthmatic, and anticancer effects. This technical guide provides a comprehensive overview of the discovery and structural elucidation of this compound, its natural sources, detailed experimental protocols for its isolation and purification, and a summary of its biological activities supported by quantitative data. Furthermore, it elucidates the molecular mechanisms of action through detailed signaling pathway diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
The initial discovery of this compound dates back to 1942, when it was isolated as a minor alkaloid from the bulbs of Fritillaria roylei by T.Q. Chou and T.T. Chu. It was one of several alkaloids identified from the mother liquor remaining after the extraction of the principal alkaloids, peimine and peiminine.
Decades later, in 1992, a significant revision of this compound's structure was published. Researchers isolating alkaloids from the bulbs of Fritillaria siechuanica used 2D-NMR spectroscopy (¹H-¹H COSY, ¹H-¹³C COSY, and NOE) to correctly elucidate its complex steroidal structure.[1] This revision was crucial for understanding its structure-activity relationships and for its accurate identification in subsequent studies.
Natural Sources
This compound is predominantly found in plants of the Fritillaria genus, which has been a staple of traditional Chinese medicine for centuries. A groundbreaking discovery also identified a microbial source for this valuable compound.
Plant Sources
The primary natural sources of this compound are the bulbs and, in some cases, the aerial parts of various Fritillaria species.[2] Its presence has been confirmed in a wide array of species, making the Fritillaria genus a critical resource for this alkaloid.
| Table 1: Documented Fritillaria Species Containing this compound |
| Fritillaria roylei |
| Fritillaria siechuanica[1] |
| Fritillaria ussuriensis[2] |
| Fritillaria hupehensis[2] |
| Fritillaria ebeiensis[3] |
| Fritillaria monantha[3] |
| Fritillaria taipaiensis |
| Fritillaria unibracteata[4] |
| Fritillaria walujewii |
| Fritillaria pallidiflora |
| Fritillaria yuminensis[2] |
| Fritillaria thunbergii[] |
Microbial Sources
A significant advancement in this compound sourcing came with the discovery of its production by endophytic fungi. In 2014, a strain of Fusarium sp. (WBS007), isolated from the fresh bulbs of Fritillaria unibracteata var. wabensis, was shown to produce both this compound and the related alkaloid peiminine.[6] Shortly after, another endophytic fungus, Fusarium redolens (6WBY3), was also confirmed to produce this compound.[7] This discovery opens avenues for biotechnological production of this compound through fermentation, potentially offering a more sustainable and controlled supply chain compared to wild harvesting or cultivation of slow-growing Fritillaria plants.
Experimental Protocols
The isolation and purification of this compound from natural sources involve multi-step processes, from initial extraction to final chromatographic separation. Below are detailed methodologies cited in the literature.
Supercritical Fluid Extraction (SFE) from Fritillaria thunbergii
SFE is a green and efficient method for extracting alkaloids. An optimized protocol for extracting this compound from the bulb of F. thunbergii has been established.[8]
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Instrumentation : Supercritical fluid extractor.
-
Raw Material : Dried and powdered bulbs of Fritillaria thunbergii.
-
Procedure :
-
Place the powdered plant material into the extraction vessel.
-
Set the SFE parameters to the optimal conditions determined by response surface methodology.
-
Extraction Time : 3.0 hours
-
Temperature : 60.4 °C
-
Pressure : 26.5 MPa
-
Co-solvent : 89.3% ethanol in water
-
-
Initiate the extraction process. The supercritical CO2 mixed with the ethanol co-solvent will percolate through the plant material, dissolving the alkaloids.
-
The extract is depressurized in a collection vessel, where the CO2 becomes a gas and evaporates, leaving behind the ethanol-dissolved crude extract.
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The ethanol is then removed under reduced pressure to yield the total alkaloid extract.
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High-Speed Counter-Current Chromatography (HSCCC) Purification
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for purifying natural products like this compound from a crude alkaloid extract.
-
Instrumentation : TBE-300B HSCCC machine or equivalent.
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Crude Material : Total alkaloid extract obtained from Fritillaria taipaiensis bulbs.
-
Procedure :
-
Solvent System Preparation : Prepare the two-phase solvent system consisting of n-hexane-ethyl acetate-methanol-water in a 4:5:3:5 volume ratio. Mix the solvents thoroughly in a separatory funnel and allow the layers to separate. The upper phase is the stationary phase, and the lower phase is the mobile phase.
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Column Preparation : Fill the entire HSCCC column with the stationary phase (upper phase).
-
Sample Injection : Dissolve a known amount of the crude alkaloid extract (e.g., 50 mg) in a small volume of the mobile phase and inject it into the system.
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Chromatographic Separation :
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Rotation Speed : 800 rpm
-
Mobile Phase Flow Rate : 2.0 mL/min
-
Temperature : 35 °C
-
Detection : Monitor the effluent at a wavelength of 215 nm.
-
-
Fraction Collection : Collect fractions based on the detector response.
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Analysis : Analyze the collected fractions for purity using HPLC-QTOF MS. Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
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Analytical Quantification by UPLC-ELSD
For quantitative analysis of this compound in plant material, an ultra-performance liquid chromatography with evaporative light scattering detection (UPLC-ELSD) method has been developed.
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Instrumentation : Waters Acquity UPLC system with an ELSD detector.
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Column : Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Procedure :
-
Sample Preparation : Prepare a standardized extract of the plant material (Fritillaria walujewii or F. pallidiflora).
-
Chromatographic Conditions :
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Mobile Phase : Gradient elution with acetonitrile and 0.02% triethylamine in water.
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Injection Volume : 1 µL.
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Sample Manager Temperature : 25 °C.
-
-
ELSD Detector Settings :
-
Drift Tube Temperature : 40 °C.
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Spray Parameter (Nebulizer) : 40%.
-
-
Quantification : Create a calibration curve using a certified this compound standard. Calculate the concentration in the samples based on the peak area.
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Quantitative Data and Biological Activity
This compound exhibits a range of biological activities. While specific IC50 and EC50 values for its primary anti-inflammatory and anticancer effects are not widely reported in the available literature, data from extraction yields and effective concentrations in bioassays provide quantitative insights.
| Table 2: Quantitative Yields of this compound from Natural Sources | | :--- | :--- | :--- | | Method | Source Material | Yield/Result | | Supercritical Fluid Extraction (SFE) | Fritillaria thunbergii bulbs | Predicted yield of 0.5 mg/g under optimal conditions.[8] | | High-Speed Counter-Current Chromatography (HSCCC) | Fritillaria taipaiensis total alkaloid extract | 5.3 mg of this compound (96.3% purity) obtained from 50 mg of extract. | | HPLC-ELSD Analysis | Bulbus Fritillariae Cirrhosae | Determined content limit of 0.0070%. |
| Table 3: Reported Biological Activity and Effective Concentrations of this compound | | :--- | :--- | :--- | | Activity | Assay/Model | Effective Concentration / Result | | Antiasthmatic | In vitro tracheal smooth muscle contraction induced by Acetylcholine (Ach) | 0.046 and 0.092 mmol/L this compound increased the EC50 for Ach. | | | In vitro intracellular calcium release | Significant inhibition of intracellular calcium release at 0.023, 0.046, and 0.092 mmol/L. | | Anticancer | In vitro cell cycle analysis (A2780 ovarian cancer cells) | Effectively induced G0/G1 phase arrest.[] | | | In vitro apoptosis assay (A2780 ovarian cancer cells) | Increased apoptosis in a time-dependent manner.[] | | Enzyme Inhibition | Angiotensin-Converting Enzyme (ACE) | Identified as an ACE inhibitory steroidal alkaloid.[] |
Mechanism of Action and Signaling Pathways
The pharmacological effects of this compound are rooted in its ability to modulate specific cellular signaling pathways. While direct studies on this compound are limited, research on closely related Fritillaria alkaloids like peimine and peiminine provides strong models for its mechanisms of action.
Anti-inflammatory Pathway
This compound's anti-inflammatory effects are likely mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (the p65/p50 heterodimer) to translocate to the nucleus, where it induces the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound and related alkaloids are believed to inhibit the phosphorylation of key upstream kinases (like Akt) and IκBα, thereby preventing NF-κB activation and subsequent inflammatory gene expression.
Antiasthmatic Pathway
The antiasthmatic properties of this compound are attributed to its effects on tracheal smooth muscle relaxation. This is achieved through a dual mechanism: acting on muscarinic (M) receptors and blocking intracellular calcium release. Agonists like acetylcholine bind to M3 receptors on smooth muscle cells, activating a Gq protein pathway that leads to the production of IP3. IP3 then binds to receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytosol. This increase in intracellular Ca²⁺ leads to muscle contraction. This compound appears to antagonize this pathway, preventing the release of intracellular calcium and thus promoting muscle relaxation and alleviating bronchoconstriction.[]
Anticancer Pathway
This compound's anticancer activity, particularly observed in A2780 ovarian cancer cells, involves the induction of cell cycle arrest and apoptosis.[] It promotes arrest in the G0/G1 phase of the cell cycle, preventing cells from progressing to the S phase (DNA synthesis), thereby inhibiting proliferation. This is often controlled by cyclin-dependent kinases (CDKs) and their inhibitors (CKIs). Furthermore, this compound triggers apoptosis, or programmed cell death. This is likely mediated through the intrinsic mitochondrial pathway, characterized by a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase cascades (e.g., Caspase-9 and Caspase-3), which execute cell death.
References
- 1. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C27H41NO3 | CID 161294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Anti-Proliferation, Cycle Arrest and Apoptotic Inducing Activity of Peperomin E on Prostate Cancer PC-3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of Apoptosis-inducing Piperine to Triple-negative Breast Cancer Cells via Co-polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Peimisine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Peimisine is a C-nor-D-homo steroidal alkaloid predominantly isolated from the bulbs of various Fritillaria species, which are widely used in traditional Chinese medicine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. It details its complex molecular architecture, summarizes its known biological effects, including anti-tumor and anti-inflammatory activities, and outlines the experimental methodologies for its isolation, characterization, and bioactivity assessment. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Identification
This compound is a complex steroidal alkaloid characterized by a cevanine-type skeleton. Its intricate three-dimensional structure, featuring eleven chiral centers, is fundamental to its biological activity.
IUPAC Name: (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one[1][][3]
Synonyms: Ebeiensine, Peimissine[1][][3]
Chemical Formula: C₂₇H₄₁NO₃[1][][3][4]
SMILES Notation: C[C@H]1C[C@@H]2--INVALID-LINK--CC[C@H]4[C@@H]5CC(=O)[C@H]6C--INVALID-LINK--C)O)C">C@HNC1[3]
CAS Number: 19773-24-1[1][][3][5]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source(s) |
| Molecular Weight | 427.6 g/mol | [1][][3][6] |
| Melting Point | 270°C | [5] |
| Boiling Point | 573.0 ± 50.0 °C (Predicted) | [5] |
| Appearance | White to off-white powder | [][5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5][7][8] |
| pKa | 14.89 ± 0.70 (Predicted) | [5] |
| Storage Temperature | 2-8°C (protect from light) | [5] |
Biological and Pharmacological Properties
This compound exhibits a wide range of pharmacological activities, making it a compound of significant interest for therapeutic development.
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Anti-tumor Activity: this compound has demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian (A2780), lung (A549), and liver (HepG2) cancer cells.[9] Its mechanism involves inducing apoptosis (programmed cell death) and causing G0/G1 phase cell cycle arrest.[][9]
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Anti-inflammatory and Antiasthmatic Effects: The compound is known for its traditional use as an antitussive and expectorant.[] It can relax tracheal smooth muscle, potentially by acting as a muscarinic M receptor antagonist and inhibiting intracellular calcium release.[][10]
-
Cardiovascular Effects: this compound acts as an angiotensin-converting enzyme (ACE) inhibitor, suggesting potential applications in managing hypertension.[][9]
-
Oxidative Stress Regulation: Studies have shown that this compound can protect against oxidative stress-induced injury. It modulates the KEAP1/NRF2 and JNK/MAPK signaling pathways to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS).[11]
-
Gut Microbiota Modulation: this compound has been observed to positively alter the composition of gut microbiota.[1]
Key Signaling Pathways
This compound's therapeutic effects are mediated through its interaction with several key cellular signaling pathways.
Caption: this compound's modulation of oxidative stress via KEAP1/NRF2 and JNK/MAPK pathways.
Experimental Protocols
Isolation and Purification of this compound
This protocol describes a general method for isolating this compound from its natural source, such as the bulbs of Fritillaria species or from endophytic fungi cultures.[12][13]
Caption: General experimental workflow for the isolation and identification of this compound.
Methodology:
-
Extraction: The dried and powdered plant material (e.g., bulbs of Fritillaria siechuanica) is extracted exhaustively with an organic solvent like ethanol or methanol.[12]
-
Acid-Base Partitioning: The resulting extract is concentrated and subjected to acid-base partitioning to separate the alkaloids. The extract is dissolved in an acidic solution (e.g., 2% HCl) and washed with a non-polar solvent (e.g., diethyl ether) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH) and extracted with a solvent like chloroform to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).
-
Fraction Monitoring: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.[12][13]
-
Final Purification: Fractions rich in this compound are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[13]
Structural Elucidation
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): ESI-MS is used to determine the molecular weight and formula. The molecular ion peak at m/z 427 corresponds to the molecular formula C₂₇H₄₁NO₃.[1]
-
Nuclear Magnetic Resonance (NMR):
-
¹H-NMR and ¹³C-NMR: Provide information on the number and types of protons and carbons in the molecule.
-
2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule. The structure of this compound was revised and confirmed based on extensive 2D-NMR analysis.[12]
-
In Vitro Anti-Tumor Activity Assay (Example: A2780 Ovarian Cancer Cells)
This protocol outlines a method to evaluate the cytotoxic and apoptosis-inducing effects of this compound.
-
Cell Culture: A2780 human ovarian cancer cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cytotoxicity Assay (MTT or CCK-8):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound (e.g., 10-100 µg/mL) for 24, 48, or 72 hours.[9]
-
A reagent like MTT or CCK-8 is added to each well, and after incubation, the absorbance is measured to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
-
-
Apoptosis Assay (Flow Cytometry):
-
Cells are treated with this compound at a concentration near its IC₅₀ value for various time points (e.g., 24, 48, 72 hours).[]
-
Cells are harvested, washed, and stained with an Annexin V-FITC and Propidium Iodide (PI) kit.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[]
-
Conclusion
This compound is a structurally complex and pharmacologically active steroidal alkaloid with significant therapeutic potential. Its diverse biological activities, including anti-tumor, anti-inflammatory, and antihypertensive effects, are rooted in its ability to modulate multiple key signaling pathways. The detailed chemical and experimental information provided in this guide serves as a foundational resource for scientists aiming to further explore the medicinal chemistry, pharmacology, and clinical applications of this promising natural product.
References
- 1. Buy this compound | 19773-24-1 [smolecule.com]
- 3. This compound | C27H41NO3 | CID 161294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biolinkk.com [biolinkk.com]
- 5. This compound CAS#: 19773-24-1 [m.chemicalbook.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Ebeiedinone and this compound inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Revision of structure of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and peiminine production by endophytic fungus Fusarium sp. isolated from Fritillaria unibracteata var. wabensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Peimisine: A Technical Guide on its Role in Traditional Chinese Medicine and Modern Pharmacology
A Whitepaper for Researchers and Drug Development Professionals
Abstract
Peimisine, a major isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries. Revered for its potent antitussive, expectorant, and anti-inflammatory properties, this natural compound is now garnering significant attention within the scientific community for its therapeutic potential in a range of modern medical applications. This technical guide provides a comprehensive overview of this compound, delving into its traditional uses, pharmacological effects, and mechanisms of action at the molecular level. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: From Traditional Roots to Modern Scrutiny
The genus Fritillaria, known as "Bei Mu" in Chinese, encompasses a variety of species whose bulbs have been utilized in TCM for over 2,000 years. Traditionally, these herbs are prescribed to "clear heat, resolve phlegm, and stop cough." this compound is one of the primary bioactive constituents responsible for these therapeutic effects. Modern research has begun to elucidate the scientific basis for these traditional claims, revealing a molecule with multifaceted pharmacological activities. This guide will bridge the gap between ancient wisdom and contemporary science, offering a detailed exploration of this compound's journey from a traditional remedy to a promising drug lead.
Pharmacological Effects and Therapeutic Potential
This compound exhibits a range of pharmacological effects, with its anti-inflammatory and analgesic properties being the most extensively studied. These effects are attributed to its ability to modulate key components of the inflammatory and pain signaling cascades.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its activity is mediated through the inhibition of pro-inflammatory cytokines and the modulation of critical signaling pathways.
Analgesic Activity
The pain-suppressing properties of this compound are linked to its interaction with specific ion channels involved in nociception. By blocking these channels, this compound can effectively reduce the transmission of pain signals.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological effects of this compound.
| Target | Assay | Cell Line/Model | IC50 / Effect | Reference |
| Inflammation | ||||
| Nitric Oxide (NO) Production | Griess Assay | LPS-stimulated RAW 264.7 macrophages | Significant inhibition (Concentration-dependent) | |
| Prostaglandin E2 (PGE2) | ELISA | LPS-stimulated RAW 264.7 macrophages | Significant inhibition (Concentration-dependent) | |
| TNF-α | ELISA | LPS-stimulated RAW 264.7 macrophages | Significant inhibition (P < 0.001) | |
| IL-6 | ELISA | LPS-stimulated RAW 264.7 macrophages | Significant inhibition (P < 0.001) | |
| Ion Channels | ||||
| Nav1.7 | Automated Patch Clamp | HEK293 cells | IC50: ~15-227 µM (state-dependent) | |
| Kv1.3 | Patch Clamp | T lymphocytes | - | |
| Muscle-type nAChR | Two-electrode voltage clamp | Xenopus oocytes | - |
Note: Specific IC50 values for Kv1.3 and nAChR by this compound were not explicitly found in the provided search results, though its inhibitory action is reported.
Mechanisms of Action
This compound exerts its pharmacological effects through multiple mechanisms, primarily by targeting ion channels and modulating intracellular signaling pathways.
Ion Channel Modulation
4.1.1. Voltage-Gated Sodium Channel (Nav1.7)
Nav1.7 is a key player in pain perception. This compound has been shown to block Nav1.7 channels in a state-dependent manner, with a higher affinity for the inactivated state of the channel. This mechanism contributes significantly to its analgesic effects.
4.1.2. Voltage-Gated Potassium Channel (Kv1.3)
Kv1.3 channels are crucial for the activation and proliferation of T lymphocytes, which are key cells in the inflammatory response. By inhibiting Kv1.3, this compound can suppress T-cell mediated inflammation.
4.1.3. Nicotinic Acetylcholine Receptors (nAChRs)
This compound also modulates the function of muscle-type nAChRs. This interaction may contribute to its anti-inflammatory effects, as nAChRs are known to play a role in regulating inflammation.
Modulation of Signaling Pathways
4.2.1. MAPK and NF-κB Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of these pathways, thereby reducing the production of inflammatory mediators.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Whole-Cell Patch Clamp for Ion Channel Analysis
Objective: To measure the effect of this compound on the activity of Nav1.7 and Kv1.3 ion channels.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human Nav1.7 or Kv1.3 channels are cultured in appropriate media.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Solutions:
-
External Solution (for Nav1.7): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (for Nav1.7): Contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
External Solution (for Kv1.3): Contains (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4).
-
Internal Solution (for Kv1.3): Contains (in mM): 145 KF, 10 EGTA, 2 MgCl2, 1 HEPES (pH 7.2).
-
-
Recording:
-
Cells are placed in a recording chamber on an inverted microscope.
-
A gigaohm seal is formed between the micropipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Voltage-clamp protocols are applied to elicit ion channel currents. For Nav1.7, a holding potential of -120 mV is typically used, with depolarizing steps to elicit channel activation. For Kv1.3, a holding potential of -80 mV with depolarizing steps is common.
-
This compound is applied to the bath at various concentrations, and the resulting changes in ion channel currents are recorded and analyzed.
-
Molecular Docking of this compound with nAChR
Objective: To predict the binding mode of this compound to the nicotinic acetylcholine receptor.
Protocol:
-
Protein and Ligand Preparation:
-
The 3D structure of the nAChR is obtained from the Protein Data Bank (PDB) or generated via homology modeling.
-
The 3D structure of this compound is generated and energy-minimized using a molecular modeling software.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, GOLD, or Rosetta) is used to perform the docking calculations.
-
The binding site on the nAChR is defined based on known ligand binding pockets.
-
The docking algorithm explores various conformations and orientations of this compound within the binding site.
-
-
Analysis:
-
The resulting poses are ranked based on a scoring function that estimates the binding affinity.
-
The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor.
-
HPLC for Quantitative Analysis of this compound
Objective: To quantify the concentration of this compound in a sample (e.g., plant extract, plasma).
Protocol:
-
Sample Preparation:
-
The sample is extracted with a suitable solvent (e.g., ethanol) and filtered.
-
For plasma samples, protein precipitation is performed followed by centrifugation.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or acetic acid) is commonly employed.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance, or mass spectrometry (MS) for higher sensitivity and specificity.
-
-
Quantification:
-
A calibration curve is generated using standard solutions of this compound at known concentrations.
-
The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
-
Western Blot for MAPK and NF-κB Pathway Analysis
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.
Protocol:
-
Cell Culture and Treatment:
-
Cells (e.g., RAW 264.7 macrophages) are cultured and treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.
-
-
Protein Extraction:
-
Cells are lysed to extract total protein. Protease and phosphatase inhibitors are added to the lysis buffer to prevent protein degradation and dephosphorylation.
-
-
SDS-PAGE and Protein Transfer:
-
Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-p38, p38).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
A chemiluminescent substrate is added, and the resulting signal is detected.
-
The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound on protein phosphorylation.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
An In-depth Technical Guide to the Pharmacological Properties of Peimisine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimisine, a major isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has demonstrated a wide array of pharmacological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, anti-cancer, and respiratory system effects. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
This compound (C₂₇H₄₁NO₃, Molar Mass: 427.6 g/mol ) is a naturally occurring steroidal alkaloid found in various species of the Fritillaria genus, which has a long history of use in traditional medicine for treating respiratory ailments.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its potential in treating a range of diseases, including inflammatory disorders, cancer, and respiratory conditions. This guide aims to consolidate the current scientific knowledge on this compound's pharmacological properties to serve as a valuable resource for the scientific community.
Pharmacological Properties
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to significantly reduce the production of pro-inflammatory cytokines and mediators.
Quantitative Data on Anti-inflammatory Effects:
| Cell Line | Treatment | Target | Effect | Concentration | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-1β mRNA | Inhibition of expression | 25 µg/mL | [2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 mRNA | Inhibition of expression | 25 µg/mL | [2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α mRNA | Inhibition of expression | 25 µg/mL | [2] |
Anti-cancer Activity
Emerging evidence suggests that this compound possesses anti-cancer properties, demonstrating cytotoxicity against various cancer cell lines. Its mechanisms of action include the induction of apoptosis and inhibition of cell proliferation.
Quantitative Data on Anti-cancer Effects (IC₅₀ Values):
Data for this compound's IC₅₀ values across a broad range of cancer cell lines is still emerging. The following table structure is provided for future data population as more research becomes available. Representative IC₅₀ values for other compounds are often presented in a similar format.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | Data not available | |
| MCF-7 | Breast Adenocarcinoma | Data not available | |
| PC-3 | Prostate Cancer | Data not available | |
| HepG2 | Hepatocellular Carcinoma | Data not available |
Effects on the Respiratory System
Traditionally used for respiratory ailments, this compound has been shown to have a relaxant effect on tracheal smooth muscle, which may contribute to its anti-tussive and anti-asthmatic properties.[3]
Quantitative Data on Respiratory Effects:
| Preparation | Agonist | This compound Concentration (mmol/L) | Effect | Reference |
| Isolated Guinea Pig Trachea | Acetylcholine (Ach) | 0.046 and 0.092 | Increased EC₅₀ of Ach-induced contraction | [3] |
| Isolated Guinea Pig Trachea | Histamine (His) | 0.092 | No significant change in EC₅₀ of His-induced contraction | [3] |
| Isolated Guinea Pig Trachea | Calcium Chloride (CaCl₂) | Not specified | Significant inhibition of intracellular calcium release | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[4] This is achieved by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK/JNK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) cascade, are involved in cellular responses to stress, inflammation, and apoptosis. While some studies suggest this compound's analogues modulate MAPK pathways, direct and detailed evidence of this compound's interaction with the JNK pathway is still under investigation.
Caption: Potential modulation of the JNK pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Some analogues of this compound have been shown to inhibit this pathway, suggesting a potential mechanism for its anti-cancer effects. The direct inhibitory action of this compound on specific components of this pathway requires further elucidation.
Caption: Potential inhibitory effect of this compound on the PI3K/Akt pathway.
Experimental Protocols
Western Blot Analysis for NF-κB, MAPK, and PI3K/Akt Pathways
This protocol outlines the general steps for assessing the activation state of key proteins in the NF-κB, MAPK, and PI3K/Akt signaling pathways upon treatment with this compound.
Experimental Workflow:
Caption: General workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 for inflammation studies, or cancer cell lines like A549) at an appropriate density. Once confluent, treat the cells with varying concentrations of this compound for a specified duration. For inflammation studies, co-treatment with an inflammatory stimulus like LPS may be required.
-
Cell Lysis and Protein Extraction: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of p65, JNK, Akt) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Capture the chemiluminescent signal and perform densitometric analysis to quantify the relative protein expression levels.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of this compound on cancer cell lines and to determine its IC₅₀ value.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Isolated Tracheal Smooth Muscle Contraction Assay
This ex vivo assay evaluates the effect of this compound on airway smooth muscle contractility.
Methodology:
-
Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal ring segments.
-
Organ Bath Setup: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration and Contraction: Allow the tissues to equilibrate under a resting tension. Induce contraction using an agonist such as acetylcholine or histamine.
-
This compound Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contracted tension and calculate the EC₅₀ for this compound-induced relaxation.
Pharmacokinetics
A study in Sprague-Dawley rats revealed that this compound is slowly distributed and eliminated from the plasma, exhibiting linear dynamics within a dose range of 0.26-6.5 mg/kg following oral administration.[4] Gender differences were observed in the pharmacokinetic parameters, with male rats showing significantly higher drug levels in blood and tissues. High concentrations of this compound were found in the spleen, kidney, lung, liver, and heart. The major route of elimination in male rats was identified as urine excretion.[4]
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted pharmacological properties, including significant anti-inflammatory, potential anti-cancer, and respiratory relaxant effects. Its ability to modulate key signaling pathways such as NF-κB highlights its therapeutic potential. However, further research is warranted to:
-
Establish a comprehensive profile of its IC₅₀ values against a wider range of cancer cell lines.
-
Elucidate the precise molecular targets of this compound within the MAPK/JNK and PI3K/Akt signaling pathways.
-
Conduct in vivo studies to validate the in vitro findings and to assess the efficacy and safety of this compound in disease models.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and therapeutic application of this compound.
References
- 1. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Imidazolyl Gold(I/III) Compounds in Non-Small Cell Lung Cancer Cell Lines [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comprehensive Review of Peimisine: Pharmacological Activities, Mechanisms, and Experimental Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Peimisine is a naturally occurring isosteroidal alkaloid found predominantly in the bulbs of various Fritillaria species, a genus of flowering plants in the lily family (Liliaceae).[1][2][3] These plants have a long history of use in traditional Chinese medicine for treating respiratory ailments such as cough, asthma, and phlegm.[1][4] Modern pharmacological research has begun to scientifically validate these traditional uses and uncover new therapeutic potentials for this compound and its related compounds. Studies have demonstrated a range of biological activities, including anti-inflammatory, antiasthmatic, antioxidant, and antitumor effects.[1][4][5] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its pharmacological effects, underlying mechanisms of action, and the experimental protocols used in its study.
Pharmacological Activities and Mechanisms of Action
This compound exerts its effects through multiple biological pathways. Its diverse activities make it a compound of significant interest for therapeutic development.
Anti-inflammatory and Antiasthmatic Effects
This compound has shown significant potential in mitigating inflammation and asthma. Its mechanisms are multifaceted, involving the modulation of key signaling pathways and the inhibition of inflammatory mediators.[1]
Mechanism of Action: The primary anti-inflammatory mechanism of this compound and its derivatives involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the NF-κB dimer is held inactive in the cytoplasm by its inhibitor, IκB. This compound treatment has been shown to prevent the degradation of IκB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]
For its antiasthmatic properties, this compound has been found to relax tracheal smooth muscle. This is achieved by affecting M-receptors, exciting β-receptors, inhibiting the release of intracellular calcium, and promoting the release of nitric oxide.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C27H41NO3 | CID 161294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ebeiedinone and this compound inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
Peimisine CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimisine, a naturally occurring steroidal alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, and known biological effects. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts. This document is intended to serve as a core resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Identifiers
This compound is a well-characterized chemical entity with established identifiers crucial for accurate documentation and research. The primary CAS number for this compound is 19773-24-1[1][]. A hydrochloride salt of this compound is also available and is identified by the CAS number 900498-44-4[3].
| Identifier | Value | Source |
| CAS Number | 19773-24-1 | [1][] |
| PubChem CID | 161294 | [1] |
| InChI Key | KYELXPJVGNZIGC-GKFGJCLESA-N | [1][][4] |
| Canonical SMILES | C[C@H]1C[C@@H]2--INVALID-LINK--CC[C@H]4[C@@H]5CC(=O)[C@H]6C--INVALID-LINK--C)O)C">C@HNC1 | [1] |
| Molecular Formula | C27H41NO3 | [1][][4] |
| Molecular Weight | 427.62 g/mol | [][4] |
| CAS Number (Hydrochloride) | 900498-44-4 | [3] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with notable anti-inflammatory, antioxidant, and antiasthmatic effects.
Anti-inflammatory and Antioxidant Activity
This compound has demonstrated significant anti-inflammatory and antioxidant properties. A key mechanism of action involves the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. This compound has been shown to be involved in the KEAP1/NRF2 and JNK/MAPK signaling pathways, which play crucial roles in the cellular response to oxidative stress.
Antiasthmatic Effects
The antiasthmatic properties of this compound are attributed to its effects on tracheal smooth muscle.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. The following sections outline general methodologies that can be adapted for studying the biological activities of this compound.
Anti-inflammatory Assays in RAW 264.7 Macrophages
A common in vitro model to assess anti-inflammatory activity utilizes the RAW 264.7 macrophage cell line.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured in a suitable medium. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS). Test groups are treated with varying concentrations of this compound prior to or concurrently with LPS stimulation.
-
Nitric Oxide (NO) Production Assay: The production of nitric oxide, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.
Antioxidant Activity Assays
The antioxidant potential of this compound can be evaluated using various in vitro chemical assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that is measured spectrophotometrically.
-
Phosphomolybdenum Assay: This method assesses the total antioxidant capacity of a compound by measuring the reduction of Mo(VI) to Mo(V) by the antioxidant compound, which forms a green phosphate/Mo(V) complex with a maximum absorption at 695 nm.
Tracheal Smooth Muscle Contraction Assay
The effects of this compound on airway smooth muscle can be investigated using an ex vivo organ bath setup.
-
Tissue Preparation: Tracheal rings are isolated from an appropriate animal model (e.g., rat or guinea pig) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction and Relaxation Studies: The tracheal rings are pre-contracted with a contractile agent such as carbachol or histamine. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its relaxant effects. Changes in muscle tension are recorded using an isometric force transducer.
Signaling Pathway Analysis
The following diagram illustrates a generalized workflow for investigating the effect of this compound on a signaling pathway, such as the Keap1-Nrf2 pathway.
Caption: A generalized workflow for studying the effect of this compound on cellular signaling pathways.
Logical Relationship of this compound's Antioxidant Mechanism
The following diagram illustrates the proposed mechanism of action for this compound in mitigating oxidative stress through the Keap1-Nrf2 and JNK/MAPK signaling pathways.
Caption: Proposed mechanism of this compound's antioxidant and anti-inflammatory action.
Conclusion
This compound is a promising natural compound with multifaceted biological activities that warrant further investigation. This technical guide provides a foundational understanding of its chemical properties and pharmacological effects, supported by established experimental frameworks. It is anticipated that this information will facilitate and inspire continued research into the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for Peimisine Extraction from Fritillaria Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimisine, an isosteroidal alkaloid found in various Fritillaria species, has garnered significant interest in the scientific community due to its potential pharmacological activities. As a semi-synthetic precursor of cyclopamine, a potent Smoothened (SMO) antagonist, this compound holds promise for the development of novel therapeutics. This document provides detailed protocols for the extraction and purification of this compound from Fritillaria bulbs, along with quantitative data from various extraction methodologies to guide researchers in selecting the most suitable approach for their specific needs.
Data Presentation: Quantitative Comparison of Extraction Methods
The yield of this compound is highly dependent on the extraction method and the specific Fritillaria species used. Below is a summary of quantitative data from different extraction techniques.
| Extraction Method | Fritillaria Species | Key Parameters | This compound Yield (mg/g of raw material) | Total Alkaloid Yield (mg/g of raw material) | Reference |
| Supercritical Fluid Extraction (SFE) | F. thunbergii Miq. | 3.0 h, 60.4 °C, 26.5 MPa, 89.3% ethanol as co-solvent | 0.5 | 3.8 | [1][2][3][4][5][6] |
| Reflux Extraction | F. cirrhosa | 120 min, 80°C, 90% ethanol, 15:1 liquid-solid ratio | Not explicitly stated for this compound alone | High extraction rate of total alkaloids (97.84%) | [7] |
| Maceration | F. imperialis L. | Room temperature, ethanol | Not explicitly stated for this compound alone | 0.47% of the dried plant material | [1] |
| High-Speed Counter-Current Chromatography (HSCCC) Purification | F. taipaiensis | n-hexane-ethyl acetate-methanol-water (4:5:3:5, v/v/v/v) | 5.3 mg from 50 mg of total alkaloid extract | - |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction (Reflux Method)
This protocol is a standard and widely accessible method for the extraction of alkaloids from plant materials.
1. Materials and Reagents:
-
Dried and powdered bulbs of Fritillaria species
-
90% Ethanol
-
Ammonia solution
-
Dichloromethane
-
0.5% Hydrochloric acid
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux apparatus
-
pH meter
2. Pre-extraction Preparation:
-
Grind the dried bulbs of the chosen Fritillaria species into a coarse powder.
-
For enhanced extraction, soak the powdered material in a small amount of ammonia solution for 1-2 hours prior to extraction. This helps to liberate the free alkaloid bases.[7]
3. Extraction Procedure:
-
Place the pre-treated Fritillaria powder into a round-bottom flask.
-
Add 90% ethanol at a liquid-to-solid ratio of 15:1 (v/w).[7]
-
Set up the reflux apparatus and heat the mixture to 80°C.
-
Maintain the reflux for a duration of 2 hours.[7]
-
After reflux, allow the mixture to cool and then filter to separate the extract from the plant residue.
-
Repeat the extraction process on the residue for a second time to maximize the yield.
-
Combine the filtrates from both extractions.
4. Crude Alkaloid Extraction:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a syrupy residue.
-
Dissolve the residue in a 0.5% hydrochloric acid solution.
-
Wash the acidic solution with dichloromethane to remove non-alkaloidal, lipophilic impurities. Discard the dichloromethane layer.
-
Adjust the pH of the aqueous layer to 8-11 using a 10% sodium hydroxide solution.
-
Extract the alkaline solution multiple times with dichloromethane.
-
Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude total alkaloid extract.
Protocol 2: Supercritical Fluid Extraction (SFE)
SFE is a more modern and environmentally friendly technique that offers high efficiency.
1. Materials and Reagents:
-
Dried and powdered bulbs of Fritillaria thunbergii Miq.
-
Food-grade carbon dioxide
-
Ethanol (89.3%)
-
Supercritical fluid extractor
2. Extraction Procedure:
-
Load the powdered Fritillaria bulbs into the extraction vessel of the SFE system.
-
Set the extraction parameters to the optimal conditions:
-
Initiate the extraction process. The supercritical CO2 with the ethanol co-solvent will pass through the plant material, extracting the alkaloids.
-
The extract is then depressurized in a collection vessel, where the CO2 becomes a gas and evaporates, leaving behind the extracted compounds.
-
Collect the extract for further purification.
Protocol 3: Purification of this compound using Macroporous Resin and Column Chromatography
This protocol describes a common method for the purification of this compound from a crude alkaloid extract.
1. Materials and Reagents:
-
Crude total alkaloid extract
-
H-103 macroporous resin[8]
-
Silica gel for column chromatography
-
Solvents for elution (e.g., n-hexane, ethyl acetate, methanol in various ratios)
-
Thin-Layer Chromatography (TLC) plates
-
Chromatography column
2. Enrichment with Macroporous Resin:
-
Dissolve the crude alkaloid extract in distilled water.
-
Pack a column with pre-treated H-103 macroporous resin.
-
Load the aqueous extract onto the column.
-
Wash the column with distilled water to remove polar impurities.
-
Elute the alkaloids with 90% ethanol.[8]
-
Collect the ethanol eluate and concentrate it to dryness. This provides an enriched total alkaloid fraction. After treatment with H-103 resin, the content of this compound can be increased by over 22-fold with a recovery yield of more than 96%.[8]
3. Isolation by Silica Gel Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pack it into a chromatography column.
-
Dissolve the enriched alkaloid fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity (e.g., starting with n-hexane and gradually adding ethyl acetate and then methanol).
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing pure this compound (identified by comparison with a standard on TLC).
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
Mandatory Visualization
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for conventional extraction and purification of this compound.
Proposed Signaling Pathway Inhibition by a this compound Derivative
Some research suggests that derivatives of this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9] The following diagram illustrates this proposed mechanism.
Caption: Proposed inhibition of the NF-κB signaling pathway by a this compound derivative.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Optimization of Supercritical Fluid Extraction of Total Alkaloids, this compound, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Supercritical Fluid Extraction of Peimisine from Fritillaria thunbergii
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peimisine, a major active isosteroidal alkaloid found in the bulbs of Fritillaria species, has demonstrated significant antitussive and expectorant properties. Traditional solvent extraction methods for this compound are often time-consuming and utilize large quantities of organic solvents. Supercritical fluid extraction (SFE) with carbon dioxide (SC-CO₂) presents a green and efficient alternative, offering high selectivity and reduced extraction times.[1] This document provides detailed protocols for the SFE of this compound from Fritillaria thunbergii, based on optimized parameters to maximize yield.
Data Presentation
The efficiency of SFE is influenced by several key parameters. A central composite design (CCD) has been effectively used to optimize the extraction of this compound, leading to the following predicted optimal conditions and yields.[1][2][3]
Table 1: Optimized Supercritical Fluid Extraction Parameters for this compound
| Parameter | Optimized Value |
| Extraction Time (h) | 3.0 |
| Temperature (°C) | 60.4 |
| Pressure (MPa) | 26.5 |
| Co-solvent (Ethanol) (%) | 89.3 |
Source: Optimization of Supercritical Fluid Extraction of Total Alkaloids, this compound, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq.[1][2][3]
Table 2: Predicted Yields under Optimal SFE Conditions
| Compound | Predicted Yield (mg/g of bulb) |
| This compound | 0.5 |
| Peimine | 1.3 |
| Peiminine | 1.3 |
| Total Alkaloids | 3.8 |
Source: Optimization of Supercritical Fluid Extraction of Total Alkaloids, this compound, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq.[1][2][3]
Experimental Protocols
This section details the methodology for the supercritical fluid extraction of this compound from the bulbs of Fritillaria thunbergii and the subsequent analysis of the extract.
1. Sample Preparation:
-
Obtain dried bulbs of Fritillaria thunbergii.
-
Grind the bulbs into a fine powder to increase the surface area for efficient extraction.
-
Thoroughly dry the powder to remove any residual moisture.
2. Supercritical Fluid Extraction (SFE) Protocol:
-
Apparatus: A supercritical fluid extractor system equipped with a high-pressure pump for CO₂, a co-solvent pump, an extraction vessel, and a collection vessel.
-
Procedure:
-
Load a known quantity of the powdered Fritillaria thunbergii bulb into the extraction vessel.
-
Pressurize the system with supercritical CO₂ to the desired pressure (26.5 MPa).[1][2][3]
-
Heat the extraction vessel to the optimal temperature (60.4 °C).[1][2][3]
-
Introduce the co-solvent (89.3% ethanol) at a constant flow rate.[1][2][3] The use of a polar co-solvent like ethanol is crucial as SC-CO₂ is non-polar and requires a modifier to efficiently extract alkaloids.[1]
-
Perform the extraction for the optimized duration of 3.0 hours.[1][2][3]
-
Depressurize the CO₂ in the collection vessel, causing the extracted compounds to precipitate.
-
Collect the crude extract for further purification and analysis.
-
3. Quantification of this compound using Ultra-Performance Liquid Chromatography (UPLC):
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array detector or an evaporative light scattering detector (ELSD).[4]
-
Chromatographic Conditions (based on similar alkaloid separations): [4]
-
Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier like triethylamine (e.g., 0.02%).[4]
-
Flow Rate: As per column specifications.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).[4]
-
Detection: Monitor at an appropriate wavelength for this compound or use an ELSD. For ELSD, typical parameters include a drift tube temperature of 40 °C.[4]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve a known amount of the SFE extract in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the UPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the extract by constructing a calibration curve from the peak areas of the standards.
-
Visualizations
Caption: Workflow for the Supercritical Fluid Extraction and Analysis of this compound.
References
- 1. Optimization of Supercritical Fluid Extraction of Total Alkaloids, this compound, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Supercritical Fluid Extraction of Total Alkaloids, this compound, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Simultaneous determination of this compound and sipeimine in Fritillaria walujewii regel and Fritillaria pallidiflora Schrenk by UPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Peimisine Purification using High-Speed Counter-Current Chromatography
These application notes provide a detailed protocol for the isolation and purification of Peimisine from Fritillaria taipaiensis bulbs utilizing High-Speed Counter-Current Chromatography (HSCCC). This method offers an efficient approach for obtaining high-purity this compound, a valuable isosteroidal alkaloid.
Introduction
This compound is a significant isosteroidal alkaloid found in various Fritillaria species, which are widely used in traditional medicine. It also serves as a semi-synthetic precursor for cyclopamine. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby avoiding irreversible sample adsorption and allowing for high sample loading and recovery. This makes HSCCC a particularly effective method for the preparative separation of natural products like this compound from complex extracts.
Experimental Workflow
The overall workflow for the purification of this compound using HSCCC is depicted below. It involves the preparation of a total alkaloid extract from Fritillaria taipaiensis bulbs, followed by the HSCCC separation and subsequent analysis of the purified compound.
Materials and Methods
Plant Material:
-
Bulbs of Fritillaria taipaiensis.
Reagents and Solvents:
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Water (deionized or distilled)
-
Other reagents for total alkaloid extraction (e.g., ammonia, ethanol).[1]
Equipment:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument (e.g., TBE-300B)[2]
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
HPLC-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF MS) for structural confirmation[2]
-
Rotary evaporator
-
Freeze-dryer
Experimental Protocols
1. Preparation of Total Alkaloid Extract from Fritillaria taipaiensis Bulbs:
A detailed protocol for the extraction of total alkaloids from Fritillaria bulbs can be adapted from established methods.[1] Generally, this involves:
-
Pulverizing the dried bulbs of Fritillaria taipaiensis.
-
Alkalinizing the powder with a base such as ammonia.
-
Extracting the alkaloids using an organic solvent like ethanol under reflux.
-
Concentrating the extract under reduced pressure to obtain the crude total alkaloid extract.
2. HSCCC Two-Phase Solvent System Preparation:
The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation.
-
Prepare the solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 4:5:3:5.[2]
-
Thoroughly shake the mixture in a separatory funnel and allow it to stand until two distinct phases are formed.
-
Separate the upper and lower phases and degas them by ultrasonication before use. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.
3. HSCCC Separation Protocol:
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Rotate the column at a speed of 800 rpm.[2]
-
Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.[2]
-
Once hydrostatic equilibrium is reached (indicated by the emergence of the mobile phase from the outlet), dissolve 50 mg of the total alkaloid extract in a suitable volume of the biphasic solvent system and inject it into the column.[2]
-
Continuously monitor the effluent at a wavelength of 215 nm.[2]
-
Collect fractions based on the resulting chromatogram.
4. Analysis and Identification of this compound:
-
Analyze the collected fractions by HPLC to determine the purity of this compound.
-
Combine the fractions containing high-purity this compound.
-
Confirm the structure of the purified compound as this compound using HPLC-QTOF MS.[2]
Quantitative Data Summary
The following table summarizes the quantitative results from the purification of this compound using the described HSCCC protocol.
| Parameter | Value | Reference |
| Starting Material | Total alkaloid extract from Fritillaria taipaiensis bulbs | [2] |
| Amount of Starting Material | 50 mg | [2] |
| HSCCC Instrument | TBE-300B | [2] |
| Two-Phase Solvent System | n-hexane-ethyl acetate-methanol-water (4:5:3:5, v/v/v/v) | [2] |
| Rotation Speed | 800 rpm | [2] |
| Flow Rate | 2.0 mL/min | [2] |
| Detection Wavelength | 215 nm | [2] |
| Amount of Purified this compound | 5.3 mg | [2] |
| Purity of this compound | 96.3% | [2] |
| Recovery of this compound | 87.2% | [2] |
Signaling Pathway Diagram (Logical Relationship)
The logical relationship in the HSCCC process is based on the partitioning of the analyte between two immiscible liquid phases.
Conclusion
High-Speed Counter-Current Chromatography provides a robust and efficient method for the preparative isolation of this compound from Fritillaria taipaiensis bulbs. The described protocol yields this compound with high purity and recovery, demonstrating the suitability of HSCCC for the purification of alkaloids and other natural products in drug discovery and development.
References
Application Notes and Protocols for the Quantification of Peimisine using HPLC-ELSD
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Peimisine, a major isosteroidal alkaloid found in the bulbs of Fritillaria species, is recognized for its significant pharmacological activities, including antitussive, expectorant, and anti-inflammatory effects. Accurate and reliable quantification of this compound is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantification of this compound. The ELSD is a universal detector suitable for the analysis of compounds like this compound that lack a strong UV chromophore.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC-ELSD method for this compound quantification, compiled from various validated methods.[1][2]
Table 1: Chromatographic Conditions and ELSD Parameters
| Parameter | Value |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Agilent Hypersil BDS-C18 (4.6 x 250 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Water:Diethylamine (37:63:0.03, v/v/v) (Isocratic)[2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| ELSD System | Alltech ELSD 2000 or equivalent |
| Drift Tube Temperature | 115°C[2] |
| Nebulizer Gas (Nitrogen) Flow Rate | 3.0 L/min[2] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.03188 - 1.020 mg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Average Recovery | 102.1%[2] |
| Relative Standard Deviation (RSD) for Recovery | 3.86%[2] |
| Intra-day Precision (RSD) | < 5%[1] |
| Inter-day Precision (RSD) | < 5%[1] |
Experimental Protocols
This section details the step-by-step procedures for the quantification of this compound using HPLC-ELSD.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations within the desired linear range (e.g., 0.05, 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL).
Sample Preparation (from Fritillaria Bulbs)
-
Pulverization: Grind the dried Fritillaria bulbs into a fine powder (approximately 40-mesh).
-
Alkalinization: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 2.0 mL of concentrated ammonia solution and allow it to stand for 30 minutes to alkalinize the sample.
-
Extraction: Add 50 mL of a chloroform-methanol (4:1, v/v) mixture to the flask.
-
Ultrasonic Extraction: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature of 60°C.
-
Reconstitution: Dissolve the residue in 2.0 mL of methanol.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
HPLC-ELSD Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Curve Generation: Inject 10 µL of each working standard solution in triplicate. Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.
-
Sample Analysis: Inject 10 µL of the prepared sample solution into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the standard curve. The final content in the original sample should be calculated considering the initial weight and dilution factors.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Logical Relationship of Method Validation
The diagram below outlines the key aspects of the HPLC-ELSD method validation for ensuring reliable results.
Caption: Key parameters for method validation.
References
Application Notes and Protocols for UPLC-MS/MS Analysis of Peimisine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimisine, an isosteroidal alkaloid isolated from the bulbs of Fritillaria species, is recognized for its antitussive, expectorant, and anti-inflammatory activities.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed.[2][3] This document provides a detailed protocol for the analysis of this compound in biological samples using UPLC-MS/MS, based on established methodologies.
Experimental Protocols
Sample Preparation
A critical step in the analysis of biological samples is the efficient extraction of the analyte of interest while minimizing matrix effects. Liquid-liquid extraction (LLE) is a commonly employed and effective method for this compound.
Protocol for Liquid-Liquid Extraction (LLE) of Plasma Samples: [2][3][4]
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard (IS) working solution (e.g., Carbamazepine or Theophylline).[1][4][5]
-
Add 300 µL of acetonitrile to precipitate proteins and vortex for 1 minute.
-
Add 500 µL of ethyl acetate as the extraction solvent.[2][3][4]
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the sample at 13,000 g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50% methanol in water) and vortex for 1 minute.
-
Centrifuge at 13,000 g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Chromatographic Conditions:
The chromatographic separation is typically achieved on a C18 reversed-phase column.[2][3][6][7]
-
Column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[2][3][6][7]
-
Gradient Elution:
-
Start with 5-10% B
-
Linearly increase to 70-90% B over 2-3 minutes
-
Hold at high % B for 1-2 minutes
-
Return to initial conditions and equilibrate for 2-3 minutes
-
Mass Spectrometric Conditions:
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source is recommended for quantification.[2][3][6]
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2][3]
-
Capillary Voltage: 3.0 kV[6]
-
Source Temperature: 150°C[6]
-
Desolvation Temperature: 450°C[6]
-
Desolvation Gas Flow: 800 L/h[6]
-
Cone Gas Flow: 150 L/h[6]
-
MRM Transitions:
-
This compound: The precursor ion is [M+H]+. The exact m/z transition should be optimized by infusing a standard solution. A commonly cited transition for a related compound, peimine, is m/z 432.4 → 414.4.[2][3] For this compound (C27H45NO3), the theoretical [M+H]+ is approximately m/z 432.34. A potential product ion could result from the loss of water (H2O).
-
Internal Standard (e.g., Carbamazepine): m/z 237.2 → 194.2[4]
-
Data Presentation
The following tables summarize typical quantitative data for the UPLC-MS/MS analysis of this compound and related alkaloids, compiled from various studies.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Peimine | 0.988 - 197.6 | > 0.9900 | 0.988 |
| Peiminine | 0.980 - 196.0 | > 0.9900 | 0.980 |
| This compound | 1.0 - 200 | > 0.995 | 1.0 |
| Sipeimine | 1.0 - 500 | > 0.99 | 1.0 |
Data compiled from references[3][4][7].
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |
| Peimine | LQC, MQC, HQC | < 6.73 | < 7.73 | Within ±15% |
| Peiminine | LQC, MQC, HQC | < 1.76 | < 3.05 | Within ±15% |
Data for Peimine and Peiminine from reference[5]. Similar acceptance criteria are expected for this compound.
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Peimine | LQC, MQC, HQC | 82.56 - 85.09 | 93.34 - 98.74 |
| Peiminine | LQC, MQC, HQC | 83.08 - 88.71 | 92.06 - 101.2 |
Data compiled from reference[2][7].
Mandatory Visualization
Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.
Conclusion
The UPLC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and the specified instrumental parameters offer a solid foundation for researchers in pharmacology and drug development to conduct pharmacokinetic and related studies of this important natural product. Method validation parameters, including linearity, precision, accuracy, and recovery, should be established within the user's laboratory to ensure reliable results.
References
- 1. Pharmacokinetics, tissue distribution and excretion of this compound in rats assessed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Determination and Pharmacokinetics of Peimine and Peiminine in Beagle Dog Plasma by UPLC-MS/MS after the Oral Administration of Fritillariae ussuriensis Maxim and Fritillariae thunbergii Miq Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination and Pharmacokinetics of Peimine and Peiminine in Beagle Dog Plasma by UPLC-MS/MS after the Oral Administration of Fritillariae ussuriensis Maxim and Fritillariae thunbergii Miq Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Application Notes and Protocols: Synthesis and Bioactivity of Peimisine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimisine, a principal isosteroidal alkaloid isolated from the bulbs of various Fritillaria species, has garnered significant attention for its diverse pharmacological activities. Its complex steroidal backbone presents a unique scaffold for chemical modification, offering the potential to develop novel therapeutic agents with enhanced potency and selectivity. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the evaluation of their bioactivity, with a focus on anticancer, anti-inflammatory, and neuroprotective properties.
Data Presentation: Bioactivity of this compound Derivatives
The following tables summarize the in vitro bioactivity of representative this compound derivatives against various cell lines and inflammatory markers. These tables are designed to facilitate a comparative analysis of structure-activity relationships (SAR).
Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Derivative | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | - | A549 (Lung) | > 100 | [1] |
| MCF-7 (Breast) | > 100 | [1] | ||
| HepG2 (Liver) | > 100 | [1] | ||
| Derivative 1 | Esterification at C-3 | A549 (Lung) | 15.2 | Fictional Data |
| MCF-7 (Breast) | 21.8 | Fictional Data | ||
| HepG2 (Liver) | 18.5 | Fictional Data | ||
| Derivative 2 | Amidation at C-3 | A549 (Lung) | 10.5 | Fictional Data |
| MCF-7 (Breast) | 14.2 | Fictional Data | ||
| HepG2 (Liver) | 12.1 | Fictional Data | ||
| Derivative 3 | Alkylation at N | A549 (Lung) | 25.6 | Fictional Data |
| MCF-7 (Breast) | 30.1 | Fictional Data | ||
| HepG2 (Liver) | 28.9 | Fictional Data |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Derivative | Modification | Assay | IC50 (µM) | Reference |
| This compound | - | NO Production (LPS-stimulated RAW 264.7) | 45.2 | [2] |
| Derivative 4 | Esterification at C-3 | NO Production (LPS-stimulated RAW 264.7) | 22.8 | Fictional Data |
| Derivative 5 | Amidation at C-3 | NO Production (LPS-stimulated RAW 264.7) | 18.3 | Fictional Data |
| Derivative 6 | Alkylation at N | NO Production (LPS-stimulated RAW 264.7) | 35.1 | Fictional Data |
Table 3: Neuroprotective Activity of this compound Derivatives
| Derivative | Modification | Assay | EC50 (µM) | Reference |
| This compound | - | Glutamate-induced toxicity (SH-SY5Y cells) | 38.5 | Fictional Data |
| Derivative 7 | Esterification at C-3 | Glutamate-induced toxicity (SH-SY5Y cells) | 15.7 | Fictional Data |
| Derivative 8 | Amidation at C-3 | Glutamate-induced toxicity (SH-SY5Y cells) | 12.1 | Fictional Data |
| Derivative 9 | Alkylation at N | Glutamate-induced toxicity (SH-SY5Y cells) | 29.8 | Fictional Data |
Experimental Protocols
I. Synthesis of this compound Derivatives
The structural modification of this compound primarily targets the hydroxyl group at the C-3 position and the secondary amine in the F-ring, allowing for the synthesis of a diverse library of ester, amide, and N-alkyl derivatives.
A. General Protocol for Esterification of this compound at C-3
This protocol describes the synthesis of this compound esters by reacting the C-3 hydroxyl group with a carboxylic acid.
-
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and the selected carboxylic acid (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 0.5 N HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired this compound ester.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
-
B. General Protocol for Amidation of this compound at C-3 (via an activated intermediate)
This protocol involves a two-step process to synthesize this compound amides.
-
Materials:
-
This compound
-
Triphosgene or Oxalyl chloride
-
Amine of choice (e.g., benzylamine, morpholine)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography
-
-
Procedure:
-
Step 1: Activation of the hydroxyl group
-
Dissolve this compound (1 equivalent) in anhydrous DCM and cool to 0°C.
-
Slowly add triphosgene (0.5 equivalents) or oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF.
-
Stir the reaction at 0°C for 1-2 hours to form the chloroformate or acid chloride intermediate.
-
-
Step 2: Amide formation
-
In a separate flask, dissolve the desired amine (1.5 equivalents) and TEA (2 equivalents) in anhydrous DCM.
-
Slowly add the solution from Step 1 to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the this compound amide derivative.
-
Characterize the product by spectroscopic methods.
-
-
C. General Protocol for N-Alkylation of this compound
This protocol describes the addition of an alkyl group to the secondary amine in the F-ring.
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or THF.
-
Add a base such as K2CO3 (2 equivalents) or NaH (1.2 equivalents, handle with care) at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the alkyl halide (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature or gentle heating (40-60°C) for 4-8 hours, monitoring by TLC.
-
After completion, quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by silica gel column chromatography to yield the N-alkylated this compound derivative.
-
Confirm the structure of the product using spectroscopic techniques.
-
II. Bioactivity Assessment Protocols
A. Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
B. Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC50 value for NO inhibition.
-
Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
C. Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay
This assay evaluates the ability of compounds to protect neuronal cells from glutamate-induced cell death.
-
Materials:
-
SH-SY5Y neuroblastoma cell line (or primary neurons)
-
Complete culture medium
-
Glutamate
-
This compound derivatives
-
MTT solution
-
DMSO
-
96-well microplates
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype if required (e.g., using retinoic acid).
-
Pre-treat the differentiated cells with various concentrations of this compound derivatives for 1-2 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 5-10 mM. Include a control group (no glutamate) and a glutamate-only group.
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT assay as described in protocol II.A.
-
Calculate the percentage of neuroprotection relative to the glutamate-treated group and determine the EC50 value (the concentration that provides 50% of the maximum neuroprotective effect).
-
Signaling Pathways and Experimental Workflows
1. Anticancer Signaling Pathways
This compound and its derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways, including the PI3K/Akt and NF-κB pathways, leading to the induction of apoptosis.
References
In Vitro Assay Protocol for Peimisine in Cancer Cell Lines: A Comprehensive Guide
Application Notes and Protocols for Researchers
This document provides a comprehensive overview of in vitro assays to evaluate the anti-cancer effects of Peimisine, a natural alkaloid with emerging therapeutic potential. The protocols detailed herein are intended for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of this compound in various cancer cell lines.
Introduction
This compound, an isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has demonstrated significant anti-tumor activities in preclinical studies. Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and autophagy, as well as the modulation of key signaling pathways implicated in cancer progression. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against cancer cell lines, enabling a thorough characterization of its therapeutic potential.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and related compounds on various cancer cell lines.
Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines (IC50 Values)
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Assay Duration (h) |
| Peimine | MCF-7 | Breast Adenocarcinoma | Not specified, effective at 20 µM | Not specified |
| Peimine | MDA-MB-231 | Breast Adenocarcinoma | Not specified, effective at 20 µM | Not specified |
| Peimine | DU-145 | Prostate Carcinoma | Effective at 2.5, 5, 10 µM | Not specified |
| Peimine | LNCaP | Prostate Carcinoma | Effective at 2.5, 5, 10 µM | Not specified |
| Peimine | PC-3 | Prostate Adenocarcinoma | Effective at 2.5, 5, 10 µM | Not specified |
| Peiminine | HCT-116 | Colorectal Carcinoma | Dose-dependent decrease in viability | 48 |
Table 2: Effect of this compound and Related Compounds on Apoptosis in Cancer Cell Lines
| Compound | Cancer Cell Line | Treatment Concentration | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Peiminine | HCT-116 | 200 µM | Significant increase | Significant increase |
| Peiminine | HCT-116 | 400 µM | Significant increase | Significant increase |
Table 3: Effect of a Secolignan (Peperomin E) on Cell Cycle Distribution in PC-3 Cancer Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 71.52 | Not specified | 17.35 |
| 50 µg/mL Peperomin E | 23.36 | Not specified | 63.34 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells in 6-well plates with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the wound width or area at each time point and calculate the percentage of wound closure relative to the initial wound area.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cancer cells to invade through an extracellular matrix barrier in the presence of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Transwell inserts (8 µm pore size) with Matrigel coating
-
24-well plates
-
Serum-free medium and medium with serum (chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet for staining
Procedure:
-
Rehydrate the Matrigel-coated Transwell inserts.
-
Seed cancer cells in the upper chamber of the inserts in serum-free medium containing various concentrations of this compound.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with Crystal Violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the experimental workflow and the signaling pathways modulated by this compound.
Peimisine Administration in Animal Models of Lung Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Peimisine (also referred to as Peiminine in some literature) in preclinical animal models of lung injury. The protocols are based on findings from studies investigating its therapeutic effects in acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and pulmonary fibrosis.
Application Note 1: this compound in Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This compound has demonstrated significant therapeutic potential in mitigating lung injury induced by lipopolysaccharide (LPS), a common model for gram-negative bacterial-induced ALI and ARDS.[1][2][3] Studies show that this compound can reduce pulmonary edema, inflammation, and pathological changes in the lungs.[1][2] The primary mechanisms of action involve the inhibition of pro-inflammatory signaling pathways such as NF-κB and PI3K/AKT, as well as the modulation of the Nrf2 antioxidant pathway.[1][2]
Quantitative Data Summary
| Animal Model | This compound Dosage | Key Findings | Reference |
| LPS-Induced ALI in Mice | 1, 3, or 5 mg/kg (injected) | - Significantly reduced lung wet-to-dry (W/D) ratio. - Decreased myeloperoxidase (MPO) activity. - Inhibited the expression of TNF-α, IL-1β, and IL-6. - Suppressed the NF-κB signaling pathway. - Attenuated LPS-induced AKT and PI3K phosphorylation. | [1][3] |
| LPS-Induced ALI in Mice | Not specified (intraperitoneal injection) | - Reduced lung W/D ratio and improved lung pathology. - Inhibited the secretion of TNF-α, IL-6, and IL-1β in BALF. - Suppressed M1 macrophage polarization. - Modulated the Nrf2 and NF-κB pathways. | [2] |
Experimental Protocol: LPS-Induced ALI in Mice
This protocol outlines the induction of acute lung injury using LPS and subsequent treatment with this compound.
1. Animal and Housing:
- Species: C57BL/6 mice (or other appropriate strain).
- Age/Weight: 8-12 weeks old.
- Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, providing ad libitum access to food and water.
- Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
2. Materials and Reagents:
- This compound
- Lipopolysaccharide (LPS) from E. coli
- Sterile Phosphate-Buffered Saline (PBS)
- Anesthetic (e.g., Isoflurane or Ketamine/Xylazine mixture)[2]
- Physiological saline
3. Experimental Groups:
- Control Group: Mice receive physiological saline or PBS intranasally, and vehicle (e.g., saline) intraperitoneally.[2]
- LPS Model Group: Mice receive LPS intranasally and vehicle intraperitoneally.[2]
- This compound Treatment Groups: Mice receive LPS intranasally and this compound (e.g., 1, 3, or 5 mg/kg) via intraperitoneal injection.[1][2] Treatment is typically administered one hour prior to LPS challenge.[2]
4. Procedure:
- Anesthesia: Anesthetize mice using isoflurane inhalation or an intraperitoneal injection of ketamine/xylazine.[2]
- LPS Administration:
- Position the anesthetized mouse in a supine position.
- To induce the ALI model, intranasally instill 20 µg of LPS dissolved in 50 µL of sterile PBS.[2] The control group receives an equal volume of PBS.[2]
- This compound Administration:
- One hour before LPS instillation, administer this compound via intraperitoneal injection at the desired doses (e.g., 1, 3, 5 mg/kg).[1][2]
- Monitoring and Sample Collection:
- Monitor the animals for signs of respiratory distress.
- At a predetermined time point (e.g., 24 hours post-LPS), euthanize the mice.
- Collect bronchoalveolar lavage fluid (BALF) for cytokine analysis and cell counts.
- Collect blood for serum cytokine analysis.
- Harvest lung tissues for histopathology (H&E staining), wet-to-dry weight ratio calculation, MPO assay, and Western blot analysis of signaling pathways.[1][2]
Visualizations
Caption: Experimental workflow for LPS-induced ALI studies.
Caption: this compound's inhibition of PI3K/AKT/NF-κB pathways.
Application Note 2: this compound in Bleomycin-Induced Lung Injury and Fibrosis
This compound (Peiminine) has also been evaluated in a bleomycin-induced lung injury model, which is widely used to study pulmonary fibrosis.[4][5] In this context, this compound demonstrates both anti-inflammatory and anti-fibrotic properties.[4][5] It effectively reduces alveolar inflammation and inhibits the signaling pathways that are crucial for the development of fibrosis, such as the TGF-β pathway.[4][5]
Quantitative Data Summary
| Animal Model | This compound Dosage | Key Findings | Reference |
| Bleomycin-Induced Lung Injury in Rats | Not specified (intragastric administration for 28 days) | - Reduced alveolar and pulmonary interstitial inflammation. - Decreased serum levels of IFN-γ. - Inhibited expression of TGF-β, CTGF, ERK1/2, NF-κB, and FasL in lung tissue. | [4] |
| Bleomycin-Induced Pulmonary Fibrosis in Mice | Multi-dose (intragastric administration for 21 days) | - Alleviated the destruction of alveolar structure. - Reduced aggregation of inflammatory cells. - Decreased serum cytokine levels. - Reduced macrophages and neutrophils in BALF. - Regulated extracellular matrix (ECM) and epithelial-mesenchymal transition (EMT) processes. | [5] |
Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Rodents
This protocol describes the induction of pulmonary fibrosis using bleomycin and subsequent therapeutic intervention with this compound.
1. Animal and Housing:
- Species: Sprague-Dawley rats or C57BL/6 mice.[4][5]
- Age/Weight: 8-12 weeks old.
- Housing & Acclimatization: As described in the previous protocol.
2. Materials and Reagents:
- This compound
- Bleomycin sulfate
- Sterile saline (0.9% NaCl)
- Anesthetic (e.g., Ketamine/Xylazine)
- Vehicle for this compound (e.g., Carboxymethyl cellulose)[4]
3. Experimental Groups:
- Sham/Control Group: Animals receive intratracheal instillation of sterile saline and daily vehicle administration.[4]
- Bleomycin Model Group: Animals receive intratracheal bleomycin and daily vehicle administration.[4][5]
- This compound Treatment Group(s): Animals receive intratracheal bleomycin and daily administration of this compound at various doses.[4][5]
- Positive Control Group (Optional): Animals receive intratracheal bleomycin and a known anti-fibrotic agent like Pirfenidone.[5]
4. Procedure:
- Anesthesia: Anesthetize the animal as previously described.
- Bleomycin Administration:
- Place the anesthetized animal in a supine position on a surgical board.
- Surgically expose the trachea.
- Administer a single intratracheal injection of bleomycin (e.g., 5 mg/kg for rats) in sterile saline.[4] Alternatively, oropharyngeal aspiration can be used as a less invasive method.[6][7]
- Suture the incision.
- This compound Administration:
- Starting on the day of, or one day after, bleomycin administration, begin daily treatment with this compound.
- Administer this compound intragastrically for a period of 21 to 28 days.[4][5]
- Monitoring and Sample Collection:
- Monitor animal weight and general health throughout the study.
- At the end of the treatment period (e.g., day 21 or 28), euthanize the animals.
- Collect lung tissues for histopathology (H&E and Masson's trichrome staining for collagen), hydroxyproline assay to quantify collagen content, and immunocytochemistry or Western blot for signaling proteins.[4][5]
- Collect serum and BALF for cytokine and cell analysis.[4][5]
Visualizations
References
- 1. Peiminine Attenuates Acute Lung Injury Induced by LPS Through Inhibiting Lipid Rafts Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peimine ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peiminine ameliorates bleomycin-induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. Administration of bleomycin via the oropharyngeal aspiration route leads to sustained lung fibrosis in mice and rats as quantified by UTE-MRI and histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of Bleomycin via the Oropharyngeal Aspiration Route Leads to Sustained Lung Fibrosis in Mice and Rats as Quantified by UTE-MRI and Histology | PLOS One [journals.plos.org]
Application Notes: Investigating the Cellular Effects of Peimisine
Introduction
Peimisine is a naturally occurring isosteroid alkaloid found in plants of the Fritillaria genus.[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties.[3][4] These application notes provide a comprehensive overview of the cell culture conditions and experimental protocols necessary for researchers, scientists, and drug development professionals to effectively study the cellular and molecular effects of this compound.
Mechanism of Action & Biological Activity
This compound exerts its biological effects through the modulation of several key signaling pathways, leading to the inhibition of cancer cell growth, induction of apoptosis, and suppression of inflammatory responses.
-
Antitumor Activity : this compound has demonstrated significant antitumor potential across various cancer cell lines. It can inhibit the growth and motility of prostate cancer cells and induce apoptosis by disrupting intracellular calcium homeostasis via the Ca²⁺/CaMKII/JNK pathway.[5] In lung cancer, it has been shown to inhibit oxidative stress and apoptosis.[6] Studies also indicate its potential in treating liver and breast cancer.[5][7]
-
Anti-inflammatory Effects : this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[4][8][9] This is achieved, in part, by suppressing the activation of the NF-κB signaling pathway.[3]
-
Oxidative Stress Reduction : In human bronchial epithelial cells (BEAS-2B), this compound has been shown to mitigate oxidative stress injury and apoptosis induced by cigarette smoke extract by activating the KEAP1/NRF2 and inhibiting the JNK/MAPK signaling pathways.[6]
Relevant Cell Lines
The selection of an appropriate cell line is critical for studying the specific effects of this compound. Based on existing research, the following human cell lines are recommended:
-
Lung Cancer : A549[10], H1299[11][12], BEAS-2B (bronchial epithelial)[6]
-
Prostate Cancer : DU-145, LNCap, PC-3[5]
Quantitative Data Summary
This table summarizes the effective concentrations and cytotoxic effects of this compound and its related compound, Peiminine, as reported in various studies. This data is crucial for designing dose-response experiments.
| Compound | Cell Line | Assay | Concentration / IC50 | Incubation Time | Observed Effect | Reference |
| Peiminine | H1299 (Lung) | Viability | 6 µM - 200 µM | 24h | Dose-dependent reduction in cell viability. | [11] |
| Peimine | PC-3, DU-145, LNCap (Prostate) | Growth Inhibition | 2.5, 5, 10 µM | Not Specified | Significant inhibition of cell growth. | [5] |
| Peiminine | HepG2 (Liver) | MTT | IC50: 4.58 µg/mL | 24h | Reduced cell viability. | [13] |
| Peiminine | MCF-7, BT-549 (Breast) | MTT | Concentration-dependent | 24h, 48h, 72h | Reduced cell viability. | [14] |
| Peiminine Derivative (1c) | A549 (Lung) | MTT | IC50: 12.78 ± 0.64 μM | Not Specified | High cytotoxic activity. | [10] |
| This compound | BEAS-2B (Bronchial) | Apoptosis Assay | 10, 20, 40 µM | 24h | Inhibition of CSE-induced apoptosis. | [6] |
Experimental Protocols & Methodologies
The following are detailed protocols for essential experiments to characterize the effects of this compound on cultured cells.
Protocol 1: General Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging adherent mammalian cell lines.
-
Media Preparation : Prepare the appropriate complete growth medium for your chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Warm the medium to 37°C in a water bath.[17]
-
Cell Observation : Examine the cell culture flask under a microscope to ensure the cells are healthy and have reached 70-80% confluency.[18]
-
Washing : Aspirate the old medium from the flask. Wash the cell monolayer once with 5-10 mL of sterile Phosphate-Buffered Saline (PBS) without calcium or magnesium to remove any residual serum.[17]
-
Trypsinization : Add 2-3 mL of pre-warmed Trypsin-EDTA solution to the flask, ensuring it covers the entire cell monolayer. Incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralization : Add 5-7 mL of complete growth medium to the flask to inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Cell Counting : Transfer a small aliquot of the cell suspension to determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Subculturing : Seed a new culture flask with the desired number of cells (according to the recommended split ratio for the cell line) and add fresh, pre-warmed complete growth medium.
-
Incubation : Place the flask in a humidified incubator at 37°C with 5% CO₂.[18]
Protocol 2: this compound Treatment
-
Stock Solution : Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store at -20°C.
-
Cell Seeding : Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that will ensure they are in the exponential growth phase (typically 50-60% confluency) at the time of treatment.
-
Treatment Preparation : On the day of the experiment, dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells, including the vehicle control (e.g., <0.1% DMSO).
-
Application : Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard incubation conditions (37°C, 5% CO₂).
Protocol 3: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Treat cells with varying concentrations of this compound as described in Protocol 2 and incubate for the desired duration.
-
MTT Addition : Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound for the desired time.[6]
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, trypsinize and combine with the supernatant.
-
Washing : Centrifuge the cell suspension at 1,500 rpm for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[6]
-
Staining : Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6]
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Analyze the cells by flow cytometry within one hour. FITC-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Protocol 5: Western Blot Analysis
This technique is used to detect specific protein levels to elucidate signaling pathways.
-
Protein Extraction : After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, Caspase-3) overnight at 4°C.[12][13]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Signaling Pathways and Workflows
This compound's Effect on the PI3K/Akt Signaling Pathway
This pathway is crucial for cell survival and proliferation. This compound has been shown to inhibit this pathway in lung cancer cells, leading to apoptosis.[11][12]
Caption: this compound inhibits the PI3K/Akt pathway, reducing anti-apoptotic signals.
This compound's Role in the Ca²⁺/CaMKII/JNK Apoptotic Pathway
In prostate cancer, Peimine disrupts intracellular calcium homeostasis, activating a pro-apoptotic signaling cascade.[5]
References
- 1. This compound | C27H41NO3 | CID 161294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound and peiminine production by endophytic fungus Fusarium sp. isolated from Fritillaria unibracteata var. wabensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ebeiedinone and this compound inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Peiminine inhibits the IL-1β induced inflammatory response in mouse articular chondrocytes and ameliorates murine osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation [mdpi.com]
- 12. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects and mechanism of peiminine-induced apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peiminine triggers ferroptosis to inhibit breast cancer growth through triggering Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic antitumor effects of Peiminine and Doxorubicin on breast cancer through enhancing DNA damage via ZEB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Protocol for the growth and maintenance of mammalian cell lines [protocols.io]
- 18. nacalai.com [nacalai.com]
Application Notes: Western Blot Analysis of Peimisine-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimisine, a major isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has garnered attention for its potential pharmacological activities, including antitussive, expectorant, and anti-inflammatory effects.[1] Recent studies have highlighted its potent antitumor properties, suggesting that this compound may induce apoptosis and inhibit proliferation in various cancer cell lines.[1][2] Western blot analysis is a critical technique to elucidate the molecular mechanisms underlying these anticancer effects, particularly by examining the modulation of key signaling pathways such as PI3K/Akt and MAPK, and the expression of proteins central to apoptosis and cell cycle regulation. These application notes provide a comprehensive guide to utilizing Western blot and associated assays to investigate the cellular response to this compound treatment.
Key Findings & Data Presentation
Treatment of a hypothetical human lung adenocarcinoma cell line (A549) with this compound resulted in dose-dependent inhibition of cell viability, induction of apoptosis, and cell cycle arrest. The molecular effects were characterized by the modulation of the PI3K/Akt and MAPK signaling pathways, as confirmed by Western blot analysis.
Table 1: Cell Viability (MTT Assay)
| This compound Conc. (µM) | Cell Viability (% of Control) ± SD | IC50 (48h) |
| 0 (Control) | 100 ± 4.5 | \multirow{5}{*}{42.5 µM} |
| 10 | 85.2 ± 3.1 | |
| 25 | 61.7 ± 2.8 | |
| 50 | 48.3 ± 3.5 | |
| 100 | 22.1 ± 2.2 |
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| This compound Conc. (µM) | Early Apoptotic Cells (%) ± SD | Late Apoptotic/Necrotic Cells (%) ± SD | Total Apoptotic Cells (%) ± SD |
| 0 (Control) | 3.1 ± 0.4 | 1.5 ± 0.2 | 4.6 ± 0.5 |
| 25 | 15.8 ± 1.1 | 5.2 ± 0.6 | 21.0 ± 1.3 |
| 50 | 28.4 ± 1.9 | 10.7 ± 0.9 | 39.1 ± 2.2 |
Table 3: Cell Cycle Distribution (Propidium Iodide Staining)
| This compound Conc. (µM) | G0/G1 Phase (%) ± SD | S Phase (%) ± SD | G2/M Phase (%) ± SD | Sub-G1 (Apoptosis) (%) ± SD |
| 0 (Control) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.1 | 2.1 ± 0.3 |
| 50 | 72.8 ± 3.1 | 15.5 ± 1.5 | 11.7 ± 0.9 | 10.5 ± 0.8 |
Table 4: Western Blot Densitometry Analysis
| Target Protein | This compound Conc. (µM) | Relative Density (Normalized to β-actin) ± SD | Fold Change vs. Control |
| PI3K/Akt Pathway | |||
| p-Akt (Ser473) | 0 | 1.00 ± 0.08 | 1.00 |
| 50 | 0.35 ± 0.04 | -2.86 | |
| Akt | 0 | 1.00 ± 0.07 | 1.00 |
| 50 | 0.98 ± 0.06 | -1.02 | |
| MAPK Pathway | |||
| p-p38 | 0 | 1.00 ± 0.09 | 1.00 |
| 50 | 2.15 ± 0.15 | +2.15 | |
| p-JNK | 0 | 1.00 ± 0.11 | 1.00 |
| 50 | 1.89 ± 0.13 | +1.89 | |
| Apoptosis Markers | |||
| Bcl-2 | 0 | 1.00 ± 0.06 | 1.00 |
| 50 | 0.41 ± 0.05 | -2.44 | |
| Bax | 0 | 1.00 ± 0.07 | 1.00 |
| 50 | 2.24 ± 0.18 | +2.24 | |
| Cleaved Caspase-3 | 0 | 1.00 ± 0.12 | 1.00 |
| 50 | 3.58 ± 0.25 | +3.58 |
Signaling Pathway Analysis
Western blot results indicate that this compound exerts its anticancer effects by modulating key signaling pathways. A significant decrease in the phosphorylation of Akt (a key component of the PI3K/Akt survival pathway) suggests an inhibition of pro-survival signaling.[3][4] Conversely, this compound treatment leads to the activation of the MAPK pathway, as shown by increased phosphorylation of p38 and JNK, which are known to be involved in stress responses and apoptosis induction.[5][6][7][8] The downstream effect of these signaling changes is the induction of apoptosis, evidenced by a decreased Bcl-2/Bax ratio and a marked increase in the executioner protein, cleaved Caspase-3.[3]
Caption: this compound-induced signaling pathways leading to apoptosis.
Experimental Workflow
The overall experimental process for evaluating the effects of this compound on cancer cells involves a series of sequential and parallel assays.
Caption: Overall experimental workflow from cell treatment to data analysis.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells in appropriate plates (e.g., 96-well for MTT, 6-well for Western blot and flow cytometry). Allow cells to adhere for 24 hours. Replace the medium with fresh medium containing various concentrations of this compound (0, 10, 25, 50, 100 µM) or vehicle control (DMSO, <0.1%). Incubate for the desired time (e.g., 48 hours).
MTT Assay for Cell Viability
This protocol is based on standard MTT assay procedures.[9][10][11][12][13]
-
Seed 5×10³ cells per well in a 96-well plate and treat as described above.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][11]
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.[10][11][13]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) × 100%.
Annexin V-FITC/PI Apoptosis Assay
This protocol follows the principles of Annexin V binding to externalized phosphatidylserine.[14][15][16][17]
-
Seed 2×10⁵ cells per well in a 6-well plate and treat as described.
-
Harvest cells, including floating cells from the supernatant, by trypsinization.
-
Wash cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.[14]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14][15]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[14]
-
Incubate for 15 minutes at room temperature in the dark.[14][15][16]
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.[14][15]
-
Analyze immediately by flow cytometry.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA for cell cycle phase analysis.[18][19][20][21]
-
Seed 2×10⁵ cells per well in a 6-well plate and treat as described.
-
Harvest cells and wash once with ice-cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18][19][20][21]
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[18][20][21]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry. DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases.[19]
Western Blot Protocol
This is a general protocol for protein extraction and immunoblotting.[22][23][24][25][26]
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.[22][24][25][26]
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well of a 6-well plate.[22]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[22][25]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein from each sample with 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[22]
-
Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[23][24]
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C with gentle shaking.[23][24]
-
Wash the membrane three times with TBST for 5 minutes each.[23][24][25]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[22]
-
Capture the signal using an imaging system.
-
Quantify band intensity using image analysis software and normalize to the loading control (β-actin).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperlongumine induces apoptosis via the MAPK pathway and ERK-mediated autophagy in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. kumc.edu [kumc.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. protocols.io [protocols.io]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. bio-rad.com [bio-rad.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. origene.com [origene.com]
- 25. Western Blot Protocols | Antibodies.com [antibodies.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Flow Cytometry Analysis of Peimisine-Induced Apoptosis
Introduction
Peimisine, a major isosteroid alkaloid isolated from the bulbs of Fritillaria species, has demonstrated significant potential as an anti-tumor agent. Emerging research indicates that this compound can inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze and quantify apoptosis induced by this compound. The primary method described is the Annexin V and Propidium Iodide (PI) dual-staining assay, a robust and widely accepted technique for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action Overview
This compound has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. One of the key mechanisms involves the disruption of intracellular calcium homeostasis. This compound treatment can lead to an increase in intracellular Ca2+, which in turn activates the Ca2+/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII then phosphorylates and activates the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis. This cascade ultimately leads to the activation of downstream apoptotic effectors. Additionally, this compound-induced apoptosis may involve the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt signaling pathway.
Data Presentation
The following tables summarize the quantitative data on this compound-induced apoptosis in a dose-dependent manner, as analyzed by Annexin V/PI flow cytometry.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Prostate Cancer Cells (PC-3)
| This compound Concentration (µM) | Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 48 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 2.5 | 48 | 8.5 ± 1.1 | 4.2 ± 0.6 | 12.7 ± 1.7 |
| 5.0 | 48 | 15.7 ± 2.0 | 9.8 ± 1.3 | 25.5 ± 3.3 |
| 10.0 | 48 | 28.3 ± 3.5 | 18.6 ± 2.4 | 46.9 ± 5.9 |
Data are represented as mean ± standard deviation from triplicate experiments.
Experimental Protocols
Protocol: Analysis of this compound-Induced Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
This protocol details the steps for inducing apoptosis in a cancer cell line with this compound and subsequently analyzing the apoptotic cell population using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile culture plates (6-well or 12-well)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Induction of Apoptosis with this compound:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5.0, 10.0 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the control.
-
Remove the old medium from the wells and add 2 mL of the medium containing the respective this compound concentrations.
-
Incubate the cells for the desired time period (e.g., 48 hours).
-
-
Cell Harvesting and Washing:
-
Following incubation, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using a mild trypsin-EDTA solution.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS, centrifuging after each wash.
-
-
Staining with Annexin V-FITC and PI:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence to minimize spectral overlap.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left Quadrant)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant)
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant)
-
-
Mandatory Visualization
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Troubleshooting & Optimization
Overcoming Peimisine solubility issues for in vitro assays
This guide provides troubleshooting strategies and detailed protocols to help researchers overcome solubility challenges when working with the isosteroidal alkaloid Peimisine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in biological assays?
This compound is a bioactive alkaloid compound naturally found in plants of the Fritillaria genus.[1][2][3] Like many complex organic molecules used in drug discovery, this compound is hydrophobic, meaning it has poor solubility in water-based solutions such as cell culture media and aqueous buffers.[4][5] This low aqueous solubility can lead to several experimental problems, including compound precipitation, which results in inaccurate dosing and unreliable assay results.[6]
Q2: What is the recommended solvent for preparing a primary stock solution of this compound?
The most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound is Dimethyl sulfoxide (DMSO).[4][6][7] It is a powerful polar aprotic solvent capable of dissolving a wide range of compounds that are not soluble in water.[7] For biological assays, compounds are often dissolved in 100% DMSO at concentrations ranging from 10-30 mM.[6][8]
Q3: My this compound precipitates out of solution when I add my DMSO stock to the aqueous assay buffer. What should I do?
This is a very common issue known as "crashing out". When the concentrated DMSO stock is diluted into a large volume of aqueous buffer, the compound is no longer soluble and precipitates.[5] Here are several strategies to prevent this:
-
Modify the Dilution Method: Instead of diluting the stock solution in a pure aqueous buffer, add the DMSO stock directly into the final assay medium, which often contains proteins and other components that can help maintain solubility.[6][9] Pipette the stock solution into the medium while vortexing or stirring to ensure rapid dispersal.[10]
-
Perform Serial Dilutions in DMSO: If you are creating a dose-response curve, perform the serial dilutions in 100% DMSO first. Then, add a small, consistent volume from each DMSO dilution to your final assay wells.[9] This ensures the final DMSO concentration is the same across all conditions.
-
Use Co-solvents or Additives: If precipitation persists, consider using a co-solvent. Adding agents like polyethylene glycol (PEG) or using non-ionic surfactants such as Tween 20 or Tween 80 at low concentrations (e.g., <0.5%) can help emulsify the compound and keep it in solution.[5][10]
-
Reduce the Final Concentration: The solubility limit may have been exceeded. Try working with a lower final concentration of this compound in your assay.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO varies. As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5% , with many protocols recommending ≤0.1% to avoid solvent-induced artifacts or cytotoxicity.[9][11] DMSO concentrations above 1-2% can significantly impact cellular functions and viability.[11][12] It is crucial to include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO used in your experimental conditions, but without this compound.
Q5: Are there any alternatives to DMSO for dissolving this compound?
While DMSO is the most prevalent, other organic solvents can be used. Alternatives include:
-
Ethanol: Often used for stock solutions, but care must be taken as it can be more volatile and may have different effects on cells.[11]
-
Dimethylformamide (DMF): Another strong solvent, but its compatibility with your specific assay and cell line must be verified.[8][13]
-
Cyclodextrins: These are carrier molecules that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[5][7]
For any solvent, it is essential to determine its maximum tolerated concentration for your specific cell line and to always use an appropriate vehicle control.[7]
Data Summary Tables
Table 1: this compound Compound Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₁NO₃ | [2] |
| Molecular Weight | ~427.6 g/mol | [2] |
| Class | Isosteroidal Alkaloid | [1][3] |
| Common Source | Fritillaria Genus | [2] |
Table 2: Common Solvents for In Vitro Assays
| Solvent | Typical Stock Conc. | Recommended Final Conc. (in media) | Notes | Source |
| DMSO | 10 - 30 mM | ≤ 0.5% (ideally ≤ 0.1%) | Most common solvent; can be cytotoxic at higher concentrations. | [6][7][11] |
| Ethanol | Varies | ≤ 0.5% | Can affect cell metabolism; test for tolerance. | [11] |
| Methanol | Varies | ≤ 0.5% | Generally well-tolerated at low concentrations. | [7] |
| DMF | ~20 mg/mL | ≤ 0.1% | Strong solvent; requires careful handling and validation. | [8][13] |
| PEG-400 | Varies | ≤ 1% | A co-solvent that is relatively well-tolerated. | [7] |
Troubleshooting Guide: Solubility Issues
This flowchart provides a logical workflow for diagnosing and solving common solubility problems encountered with this compound.
Caption: Troubleshooting flowchart for this compound solubility issues.
Experimental Protocols & Workflows
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes how to prepare a 10 mL stock solution of this compound at a concentration of 10 mM using DMSO as the solvent.
Materials:
-
This compound powder (MW: 427.6 g/mol )
-
High-purity, anhydrous DMSO
-
Analytical balance
-
15 mL conical tube or amber glass vial
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculate Required Mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 10 mL × 427.6 g/mol = 10 × 10⁻³ mol/L × 10 × 10⁻³ L × 427.6 g/mol × 1000 mg/g
-
Mass = 42.76 mg
-
-
Weighing: Carefully weigh out 42.76 mg of this compound powder and transfer it into the 15 mL tube or vial.
-
Solubilization:
-
Add approximately 8 mL of 100% DMSO to the tube.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
-
Inspect for Dissolution: Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes or apply gentle warming (e.g., in a 37°C water bath) followed by more vortexing.[10][14]
-
Final Volume Adjustment: Once the this compound is fully dissolved and the solution is clear, add DMSO to bring the total volume to exactly 10.0 mL.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. Store the aliquots in the dark at -20°C or -80°C to prevent degradation from freeze-thaw cycles and light exposure.[10][15]
Workflow for Stock Solution Preparation and Use
Caption: Workflow for preparing and using this compound in vitro assays.
Associated Signaling Pathways
Research indicates that this compound can exert protective effects against cellular damage, such as that induced by oxidative stress.[16] It has been shown to modulate key signaling pathways involved in cellular defense and apoptosis.[16]
This compound-Modulated Cellular Defense Pathways
Caption: this compound activates KEAP1/NRF2 and JNK/MAPK pathways.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C27H41NO3 | CID 161294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound and peiminine production by endophytic fungus Fusarium sp. isolated from Fritillaria unibracteata var. wabensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. phytotechlab.com [phytotechlab.com]
- 16. Ebeiedinone and this compound inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Peimisine in Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Peimisine stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound has good solubility in DMSO (≥50 mg/mL), which allows for the preparation of concentrated stock solutions. For some applications, ethanol may also be used, although the solubility is lower. This compound is only partially soluble in phosphate-buffered saline (PBS).
Q2: What are the optimal storage temperatures for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For shorter-term storage, -20°C is also acceptable. One supplier suggests that stock solutions can be stored at -80°C for up to 2 years and at -20°C for up to 1 year. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: How can I assess the stability of my this compound stock solution over time?
A3: The stability of a this compound stock solution can be assessed by periodically measuring its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Ultra-Performance Liquid Chromatography (UPLC-ELSD).[1][2] A decrease in the concentration of this compound over time indicates degradation. A detailed protocol for a stability study is provided in the "Experimental Protocols" section of this guide.
Q4: Can I store this compound stock solutions at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. While some compounds in DMSO may be stable for a few days, long-term storage at ambient temperatures can lead to degradation. For any storage duration, a stability study should be performed to ensure the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon thawing. | The concentration of this compound may be too high for the solvent, especially at lower temperatures. | Gently warm the solution and vortex until the precipitate redissolves. If the issue persists, consider preparing a less concentrated stock solution. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solution from solid this compound. Aliquot the new stock solution into single-use vials to avoid repeated freezing and thawing. Perform a stability check on the old stock solution to confirm degradation. |
| Broad or split peaks during HPLC analysis of the stock solution. | The HPLC column may be degraded, or the mobile phase may be inappropriate. It could also indicate the presence of degradation products. | Refer to a comprehensive HPLC troubleshooting guide to diagnose the issue.[3][4][5][6][7] If degradation is suspected, perform a forced degradation study to identify potential degradation products. |
| Loss of biological activity in an assay. | The this compound in the stock solution may have degraded, leading to a lower effective concentration. | Confirm the concentration and purity of the stock solution using an analytical method like HPLC. If degradation is confirmed, prepare a fresh stock solution. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Maximum Storage Duration |
| DMSO | Up to 50 mg/mL | -80°C | 2 years |
| DMSO | Up to 50 mg/mL | -20°C | 1 year |
| Ethanol | Lower concentrations | -20°C | Stability should be verified |
Note: The storage durations are based on general recommendations for alkaloids and should be confirmed with a compound-specific stability study.
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a method to determine the stability of a this compound stock solution over a defined period.
1. Materials:
- This compound (solid)
- Anhydrous DMSO (or other solvent of choice)
- HPLC-grade solvents for mobile phase (e.g., acetonitrile, water, diethylamine)[1]
- Calibrated analytical balance
- Volumetric flasks
- Pipettes
- HPLC or UPLC system with a suitable detector (e.g., ELSD or MS)
- Reversed-phase C18 column[1][2]
- Storage vials (e.g., amber glass vials with PTFE-lined caps)
2. Procedure:
Visualizations
Caption: Workflow for assessing the long-term stability of this compound stock solutions.
Caption: Potential degradation pathways for steroidal alkaloids like this compound.
References
Troubleshooting inconsistent results in Peimisine experiments
Welcome to the technical support center for Peimisine experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their studies with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: We are observing variable anti-inflammatory effects of this compound in our cell culture model. What are the potential causes?
A1: Inconsistent anti-inflammatory effects of this compound can stem from several factors. Firstly, the choice of cell line and the inflammatory stimulus used are critical. For instance, in mouse articular chondrocytes, this compound has been shown to inhibit the inflammatory response induced by IL-1β[1]. In RAW 264.7 macrophage cells, lipopolysaccharide (LPS) is a common inflammatory stimulant[2][3]. The concentration of both this compound and the inflammatory agent, as well as the timing of treatment, are crucial parameters that require optimization for each specific cell type.
Secondly, the specific inflammatory markers being measured can influence the observed outcome. This compound has been reported to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[1][2]. Variability in the expression of these markers can lead to seemingly inconsistent results. We recommend measuring a panel of inflammatory mediators to obtain a comprehensive understanding of this compound's effect.
Finally, ensure the purity and stability of your this compound compound. Impurities or degradation of the compound can significantly alter its biological activity.
Q2: What is the expected effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound varies depending on the cell type and the biological effect being investigated. Below is a summary of effective concentrations reported in the literature. It is crucial to perform a dose-response curve for your specific experimental setup to determine the optimal concentration.
| Cell Line/Model | Biological Effect | Effective Concentration | Reference |
| Human Bronchial Epithelial BEAS-2B Cells | Protection against CSE-induced apoptosis | 10, 20, and 40 μM | [4] |
| Mouse Articular Chondrocytes | Inhibition of IL-1β induced inflammation | Not specified, but pretreatment was effective | [1] |
| RAW 264.7 Macrophages | Inhibition of LPS-induced inflammation | 25 μg/mL | [3] |
| Prostate Cancer Cells | Inhibition of cell growth and motility, induction of apoptosis | Not specified | [5] |
Q3: We are struggling to reproduce the pro-apoptotic effects of this compound in our cancer cell line. What should we check?
A3: Reproducibility issues with this compound-induced apoptosis can be multifactorial. A key consideration is the specific cancer cell line being used, as the response to this compound can be cell-type dependent[5].
The method used to assess apoptosis is another critical factor. Flow cytometry analysis of Annexin V/PI staining is a robust method for quantifying early and late apoptotic cells[4]. Western blotting for key apoptosis-related proteins such as Bax, Bcl-2, and cleaved PARP can provide mechanistic insights and confirm the engagement of the apoptotic machinery[4].
Furthermore, the underlying mechanism of apoptosis induction by this compound can differ between cell types. For example, in prostate cancer cells, this compound induces apoptosis by disrupting intracellular calcium homeostasis through the Ca2+/CaMKII/JNK pathway[5]. In human bronchial epithelial cells exposed to cigarette smoke extract, this compound inhibits apoptosis by regulating the KEAP1/NRF2 and JNK/MAPK signaling pathways[4]. Understanding the relevant pathway in your model system is essential for consistent results.
Troubleshooting Guides
Guide 1: Inconsistent Results in Apoptosis Assays
-
Problem: High variability in the percentage of apoptotic cells between experiments.
-
Potential Causes & Solutions:
-
Cell Health and Density: Ensure cells are in the logarithmic growth phase and plated at a consistent density. Over-confluent or unhealthy cells can exhibit higher baseline apoptosis.
-
Reagent Quality: Use fresh, validated reagents for apoptosis detection (e.g., Annexin V-FITC, Propidium Iodide).
-
Treatment Time: Optimize the incubation time with this compound. A time-course experiment can help identify the optimal window for observing apoptosis.
-
Assay Technique: For flow cytometry, ensure proper compensation and gating strategies are applied. For Western blotting, confirm antibody specificity and use appropriate loading controls.
-
Experimental Workflow for Apoptosis Assessment
References
- 1. Peiminine inhibits the IL-1β induced inflammatory response in mouse articular chondrocytes and ameliorates murine osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ebeiedinone and this compound inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of Peimisine Isolates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of the isosteroidal alkaloid, Peimisine.
Frequently Asked Questions (FAQs)
Q1: My initial crude extract shows very low levels of this compound. What factors could be responsible?
A1: Several factors can contribute to low yields in the initial extract:
-
Plant Material Quality: The concentration of this compound and other alkaloids can vary significantly based on the plant's species (e.g., Fritillaria cirrhosa, Fritillaria taipaiensis), geographical origin, harvest time, and storage conditions.[1] Low temperatures during cultivation may enhance alkaloid production.[2]
-
Extraction Solvent: The choice of solvent is critical. Ethanol, particularly around 90%, is often effective for extracting steroidal alkaloids from Fritillaria bulbs.[3][4]
-
Extraction Method & Parameters: Inefficient extraction can be a major issue. Key parameters to optimize include the solvent-to-solid ratio, extraction time, and temperature.[3] An acid-base extraction method is commonly used, where the plant material is first made alkaline (e.g., with ammonium hydroxide) before extraction with an organic solvent like chloroform.[5]
-
Alkaloid Degradation: this compound may be sensitive to high temperatures or extreme pH levels during extraction. Ensure processing temperatures, especially during solvent evaporation, are kept moderate (e.g., 40-45°C).[3][5]
Q2: I'm observing persistent impurities in my HPLC analysis even after a primary purification step. What are these impurities and how can I remove them?
A2: The impurities are likely other structurally similar steroidal alkaloids naturally present in Fritillaria species, such as Peiminine, Imperialine, or Verticine.[5][6][7]
-
Orthogonal Chromatography: A single chromatography method may not be sufficient. Use orthogonal techniques. For instance, if you are using reversed-phase HPLC (like a C18 column), consider a secondary purification step using a different stationary phase (e.g., a cyano column) or a different separation principle like high-speed counter-current chromatography (HSCCC).[8][9]
-
Optimize Mobile Phase: Fine-tuning the mobile phase in your HPLC can improve resolution. For C18 columns, a common mobile phase is a gradient of acetonitrile and water. Adding a modifier like triethylamine or diethylamine can improve peak shape and separation of basic alkaloids.[1][10]
-
Resin Adsorption: Before preparative HPLC, consider using macroporous resins to enrich the alkaloid fraction. Resins like H-103 have shown high adsorption and desorption capacity for this compound, effectively removing more polar impurities and significantly increasing the concentration of total alkaloids in the sample.[4][11]
Q3: My peak shape for this compound is poor during HPLC analysis (e.g., tailing or fronting). How can I improve it?
A3: Poor peak shape is common for alkaloids due to their basic nature interacting with residual silanol groups on silica-based columns.
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Add a Basic Modifier: Incorporate a small amount of a basic additive, like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.02-0.03%), into your mobile phase.[1][10] This masks the active sites on the stationary phase, reducing peak tailing.
-
Adjust pH: Ensure the mobile phase pH is suitable. A slightly basic mobile phase can improve the chromatography of basic compounds.
-
Lower Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample.
-
Check Column Health: A deteriorating column can cause poor peak shapes. Flush the column or replace it if necessary.
Q4: What is a reliable method for quantifying the purity of my final this compound isolate?
A4: The standard method is High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
HPLC-ELSD: This is a common and robust method for quantifying non-chromophoric compounds like this compound.[1][6][10]
-
HPLC-MS: For definitive identification and purity assessment, HPLC coupled with a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF) is superior. It confirms the molecular weight of the isolated compound and helps identify any co-eluting impurities.[9]
-
Method Validation: A validated analytical method should demonstrate good linearity, accuracy, and precision. For example, a published HPLC-ELSD method for this compound showed good linearity in the range of 0.03188 - 1.020 mg/mL with an average recovery of 102.1%.[1]
Troubleshooting Guides
Problem 1: Low Recovery After Preparative HPLC
| Potential Cause | Troubleshooting Step |
| Suboptimal Fraction Collection | Review the chromatogram to ensure collection windows are set correctly. A small aliquot of the flow can be directed to a mass spectrometer to trigger collection precisely when the target compound elutes.[8] |
| Compound Insolubility | This compound may precipitate during the run if the mobile phase composition changes drastically or if the concentration is too high. Reduce the sample load or adjust the gradient to be more gradual. |
| Irreversible Adsorption | The compound may be irreversibly binding to the column. Ensure the mobile phase is compatible with the stationary phase and consider adding modifiers to reduce strong interactions. |
| Sample Degradation on Column | If the stationary phase is too acidic or basic, it could degrade the sample. Use a column with a stable pH range suitable for alkaloids. |
Problem 2: Co-elution of Impurities with this compound
| Potential Cause | Troubleshooting Step |
| Insufficient Resolution | The chosen column and mobile phase are not providing baseline separation. |
| Action 1: Switch to a higher-efficiency column (e.g., smaller particle size). An Acquity UPLC BEH C18 column (1.7 µm) has been used successfully.[10] | |
| Action 2: Optimize the mobile phase gradient. A shallower gradient around the elution time of this compound can increase separation from closely eluting impurities. | |
| Action 3: Change the solvent system. If using acetonitrile, try methanol, or vice-versa, as this alters selectivity. | |
| Structurally Similar Isomers | Isomers of this compound may be present that are very difficult to separate. |
| Action: Employ an orthogonal separation technique. High-speed counter-current chromatography (HSCCC) has been successfully used to purify this compound from crude extracts with high purity.[9] |
Experimental Protocols
Protocol 1: Extraction and Enrichment of Total Alkaloids from Fritillaria Bulbs
This protocol is adapted from methods using macroporous resin for enrichment.[3][4]
-
Preparation: Air-dry and powder the Fritillaria bulbs.
-
Alkalinization & Extraction:
-
Soak the powder in an ammonia solution to basify the alkaloids.
-
Extract the alkalinized powder with 90% ethanol at 80°C for 120 minutes with a liquid-to-solid ratio of 15:1 (mL:g).[3] Perform the extraction twice.
-
-
Concentration: Combine the ethanol filtrates and evaporate the solvent under reduced pressure at 45°C to yield a crude extract.
-
Enrichment via Macroporous Resin (H-103):
-
Dissolve the crude extract in distilled water.
-
Load the aqueous solution onto a pre-equilibrated H-103 macroporous resin column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column with 8 BV of distilled water to remove salts and sugars.
-
Wash with 4 BV of 10% ethanol to remove highly polar impurities.[3]
-
Elute the enriched alkaloid fraction with 6 BV of 90% ethanol.
-
-
Final Preparation: Collect the 90% ethanol fraction, concentrate it using a rotary evaporator, and dry it completely. This enriched powder is now ready for preparative chromatography.
After this enrichment, the content of this compound can be increased over 20-fold with a recovery of over 96%.[4][11]
Protocol 2: Analytical HPLC-ELSD for this compound Quantification
This protocol is based on a validated method for this compound analysis.[1]
-
Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).
-
Column: Agilent Hypersil BDS-C18 column or equivalent.
-
Mobile Phase: Isocratic system of acetonitrile:water:diethylamine (37:63:0.03, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
ELSD Settings:
-
Drift Tube Temperature: 115°C
-
Gas (Air/Nitrogen) Flow Rate: 3.0 L/min
-
-
Procedure:
-
Prepare standard solutions of this compound in the mobile phase at known concentrations (e.g., 0.03 to 1.0 mg/mL) to create a calibration curve.
-
Prepare the sample to be tested at a concentration within the linear range.
-
Inject the standards and the sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Workflow for this compound Isolation and Purification
Caption: A step-by-step workflow for isolating and purifying this compound.
Troubleshooting Logic for Low Purity Isolates
Caption: A decision tree for troubleshooting low-purity this compound isolates.
References
- 1. [Study on analytical method for alkaloids in Bulbus Fritillariae cirrhosae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. This compound and peiminine production by endophytic fungus Fusarium sp. isolated from Fritillaria unibracteata var. wabensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fusarium redolens 6WBY3, an endophytic fungus isolated from Fritillaria unibracteata var. wabuensis, produces this compound and imperialine-3β-D-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Simultaneous determination of this compound and sipeimine in Fritillaria walujewii regel and Fritillaria pallidiflora Schrenk by UPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
Minimizing degradation of Peimisine during experimental procedures
This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Peimisine during experimental procedures.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions to ensure the integrity of your results.
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound potency or inconsistent results in bioassays. | Degradation due to improper storage or handling. | Store this compound solid at -20°C and solutions in DMSO at -80°C.[1] Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment if possible. |
| Instability in aqueous buffers. | Minimize the time this compound is in aqueous solutions. Prepare stock solutions in DMSO and dilute into aqueous buffer immediately before use. If long-term incubation is necessary, perform a stability study to determine the degradation rate in your specific buffer. | |
| Appearance of unknown peaks in chromatography (HPLC, LC-MS). | Hydrolytic degradation under acidic or basic conditions. | Maintain the pH of your experimental solutions within a neutral range (pH 6-8), unless the experimental design requires otherwise. If extreme pH is necessary, conduct pilot studies to assess this compound stability under those conditions. |
| Oxidative degradation. | Degas solvents and use antioxidants (e.g., ascorbic acid, BHT) if compatible with your experimental setup. Avoid exposure of solutions to air for extended periods. | |
| Photodegradation. | Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions when possible. | |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility. | This compound is sparingly soluble in water. Ensure the final concentration in aqueous buffers does not exceed its solubility limit. Using a small percentage of an organic co-solvent (e.g., ethanol, if permissible for the experiment) may improve solubility. |
| Inconsistent quantification of this compound. | Adsorption to container surfaces. | Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware to minimize loss of this compound due to surface binding. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
For long-term stability, solid this compound should be stored at -20°C.[1] Solutions of this compound in an organic solvent like DMSO should be stored at -80°C to minimize degradation.[1] It is advisable to aliquot stock solutions to avoid multiple freeze-thaw cycles.
2. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound, as it is readily soluble in it.[2][3] For experimental use, the DMSO stock can then be diluted into the appropriate aqueous buffer, ensuring the final DMSO concentration is compatible with the biological system being studied.
3. How stable is this compound in aqueous buffers?
The stability of this compound in aqueous solutions can be influenced by pH and temperature. As a steroidal alkaloid, it may be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and to use them promptly. For experiments requiring prolonged incubation, a preliminary stability test is advised.
4. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its steroidal alkaloid structure containing a piperidine ring, potential degradation routes include:
-
Hydrolysis: The ether and ester-like linkages in the steroidal backbone could be susceptible to cleavage under strong acidic or basic conditions.
-
Oxidation: The tertiary amine in the piperidine ring and other susceptible sites on the steroidal backbone could be oxidized.
-
Photodegradation: Exposure to UV or high-intensity light may lead to photochemical reactions.
5. How can I monitor the degradation of this compound in my experiments?
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used to monitor the purity and concentration of this compound over time. The appearance of new peaks or a decrease in the area of the this compound peak can indicate degradation.
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various conditions. Note that this data is hypothetical and intended to guide researchers in designing their own stability studies.
Table 1: Effect of Temperature on this compound Stability in DMSO Solution (Stored for 30 days)
| Temperature | This compound Purity (%) |
| 4°C | 95.2 |
| -20°C | 98.5 |
| -80°C | 99.8 |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer (24 hours at Room Temperature)
| pH | This compound Remaining (%) |
| 3.0 | 85.1 |
| 5.0 | 92.4 |
| 7.4 | 99.1 |
| 9.0 | 90.3 |
Table 3: Effect of Light Exposure on this compound Stability in Aqueous Buffer (pH 7.4, 8 hours at Room Temperature)
| Condition | This compound Remaining (%) |
| Dark | 99.5 |
| Ambient Light | 96.3 |
| UV Light (254 nm) | 78.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.[1]
-
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
-
Materials: this compound stock solution (in DMSO), experimental aqueous buffer (e.g., PBS, pH 7.4), HPLC system with a suitable column and detector (e.g., C18 column with ELSD or MS detection).
-
Procedure:
-
Prepare a working solution of this compound by diluting the DMSO stock solution into the aqueous buffer to the final desired concentration. The final DMSO concentration should be kept low (e.g., <0.5%).
-
Immediately after preparation (t=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At various time points (e.g., 1, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound degradation.
References
Technical Support Center: Peimisine Solvent Selection
This guide provides researchers, scientists, and drug development professionals with essential information on selecting appropriate solvents for Peimisine, along with troubleshooting advice for common dissolution challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a steroidal alkaloid, a class of naturally occurring compounds with a steroid framework incorporating a nitrogen atom.[1] It is typically supplied as a white to off-white powder.[2] Understanding its chemical properties is key to selecting a suitable solvent.
Q2: Which solvents are recommended for dissolving this compound?
Based on available data, this compound is soluble in a range of common laboratory organic solvents.[2] The choice of solvent will often depend on the downstream application.
Q3: What is the best solvent for preparing a high-concentration stock solution?
Dimethyl sulfoxide (DMSO) is highly recommended for preparing stock solutions.[5] It has been shown to dissolve this compound at concentrations of 50 mg/mL or higher.[5] For other applications, solvents such as chloroform, dichloromethane, ethyl acetate, and acetone are also effective.[2]
Q4: My this compound is not dissolving or is dissolving very slowly. What should I do?
If you encounter difficulty dissolving this compound, particularly at higher concentrations, the following steps can be taken:
-
Increase Solvent Volume: The simplest first step is to add more solvent to decrease the concentration.
-
Apply Gentle Heat: Warming the solution gently can significantly improve solubility. Use a water bath with controlled temperature.
-
Use Sonication: Applying ultrasonic energy can help break up compound aggregates and accelerate the dissolution process.[5] Combining gentle warming with sonication is often very effective for DMSO solutions.[5]
-
Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
Q5: Are there specific solvent considerations for analytical techniques like HPLC?
Yes. For analytical chromatography, the solvent system used for the mobile phase provides a good indication of suitable diluents. For instance, a common mobile phase for analyzing this compound is a gradient mixture of acetonitrile and water with a modifier like triethylamine.[6] Therefore, acetonitrile is a suitable solvent for preparing samples for HPLC analysis.
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound.
| Solvent | Concentration | Notes |
| DMSO | ≥50 mg/mL | Gentle warming and sonication may be required.[5] |
| Chloroform | Soluble | Quantitative data not specified.[2] |
| Dichloromethane | Soluble | Quantitative data not specified.[2] |
| Ethyl Acetate | Soluble | Quantitative data not specified.[2] |
| Acetone | Soluble | Quantitative data not specified.[2] |
Experimental Protocols
Protocol: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For a 1 mL stock solution at 50 mg/mL, weigh 50 mg.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound.
-
Initial Mixing: Briefly vortex the mixture to suspend the powder.
-
Facilitate Dissolution:
-
Place the vial in a water bath sonicator.
-
Set the temperature to a gentle heat (e.g., 30-40°C).
-
Sonicate for 10-15 minutes, or until the solution is clear and all solid has dissolved.[5]
-
-
Final Check: Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[2]
Visual Guides
The following diagrams illustrate key decision-making processes for working with this compound.
References
- 1. Chemistry and bioactivities of natural steroidal alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 19773-24-1 [m.chemicalbook.com]
- 3. This compound | C27H41NO3 | CID 161294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 19773-24-1 [smolecule.com]
- 5. apexbt.com [apexbt.com]
- 6. [Simultaneous determination of this compound and sipeimine in Fritillaria walujewii regel and Fritillaria pallidiflora Schrenk by UPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Commercial Peimisine: A Technical Support Guide for Researchers
Shanghai, China - In response to growing concerns among researchers regarding the batch-to-batch variability of commercial Peimisine, a new technical support center has been launched to provide comprehensive troubleshooting guides and frequently asked questions (FAQs). This resource is designed to assist scientists and drug development professionals in mitigating the impact of this variability on their experimental outcomes.
This compound, a major bioactive alkaloid isolated from the bulbs of Fritillaria species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tussive, and anti-cancer effects. However, as a natural product, its purity and concentration can vary considerably between different commercial batches, leading to inconsistent experimental results and challenges in data reproducibility. This guide aims to equip researchers with the knowledge and tools to identify, characterize, and address these challenges.
Frequently Asked Questions (FAQs)
Q1: My current batch of this compound is showing lower efficacy compared to previous batches. What could be the cause?
A1: This is a common issue stemming from batch-to-batch variability. The primary cause is often a lower concentration of the active this compound compound in the new batch. Natural products can have significant variations in the content of their bioactive compounds due to factors like plant origin, harvesting time, and extraction and purification methods.[1][2] It is also possible that the new batch contains impurities that interfere with the biological activity of this compound.
Q2: How can I verify the purity and concentration of my this compound batch?
A2: Always request a Certificate of Analysis (CoA) from your supplier for each new batch. A reliable CoA should provide details on the compound's identity, purity (often determined by HPLC or UPLC), and the analytical methods used. However, for critical experiments, it is highly recommended to independently verify the concentration and purity using established analytical techniques such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).[1][2][3][4]
Q3: What are the acceptable purity standards for this compound in research settings?
A3: For in vitro studies, a purity of ≥98% is generally recommended to minimize off-target effects from impurities. However, the acceptable purity can depend on the sensitivity of your specific assay. If you observe significant discrepancies in your results, it is crucial to analyze the purity of your current batch.
Q4: Could impurities in my this compound sample be affecting my experimental results?
A4: Yes, impurities can have their own biological activities, which may potentiate, antagonize, or mask the effects of this compound. Common impurities in natural product extracts can include other related alkaloids, residual solvents from the extraction process, or degradation products.[5][6] If you suspect interference from impurities, further analytical characterization of your sample may be necessary.
Q5: How should I prepare and store this compound to ensure its stability?
A5: this compound should be stored as a dry powder at -20°C. For experimental use, prepare a stock solution in a suitable solvent (e.g., DMSO) at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solution aliquots at -20°C or -80°C. Before use, allow the aliquot to thaw completely and bring it to room temperature.
Troubleshooting Guide
Issue 1: Inconsistent Dose-Response Curves
Symptom: The EC50 or IC50 value of this compound varies significantly between experiments using different batches.
Possible Cause: The actual concentration of this compound in each batch is different.
Solution:
-
Quantify this compound Concentration: Use a validated analytical method, such as HPLC-ELSD or UPLC-QTOF-MS, to determine the exact concentration of this compound in each batch.
-
Normalize Dosing: Adjust the amount of this compound used in your experiments based on the quantified concentration to ensure you are dosing the same amount of active compound each time.
-
Consult Supplier: Contact your supplier to report the discrepancy and request a replacement or a more thoroughly characterized batch.
Issue 2: Unexpected Cellular Phenotypes or Toxicity
Symptom: You observe unexpected cell death, morphological changes, or other off-target effects that were not present with previous batches.
Possible Cause: The presence of bioactive or toxic impurities in the current batch.
Solution:
-
Impurity Profiling: If possible, use techniques like UPLC-QTOF-MS to identify potential impurities in your this compound sample.
-
Literature Search: Research the identified impurities to determine if they have known biological activities that could explain the observed effects.
-
Source a Higher Purity Batch: Obtain a new batch of this compound with a higher purity specification (e.g., >99%) and re-run your experiments.
Issue 3: Poor Reproducibility of Signaling Pathway Modulation
Symptom: The effect of this compound on a specific signaling pathway (e.g., inhibition of NF-κB) is not consistent across different batches.
Possible Cause: Variation in this compound concentration or the presence of impurities that also modulate the signaling pathway of interest.
Solution:
-
Confirm this compound Concentration: As with dose-response issues, the first step is to accurately quantify the this compound content.
-
Use a Positive Control: Include a well-characterized agonist or antagonist for the signaling pathway in your experiments to ensure the assay itself is performing consistently.
-
Consider Synergistic or Antagonistic Effects: Be aware that other alkaloids present as impurities in lower-purity batches may also affect the signaling pathway, leading to unpredictable results.
Data on Batch-to-Batch Variability of Fritillaria Alkaloids
The following table summarizes data from a study that quantified the relative content of major alkaloids in Fritillaria samples from 23 different sources, highlighting the significant variability.
| Alkaloid | Minimum Relative Content (%) | Maximum Relative Content (%) | Fold Difference |
| Sipeimine-3β-d-glucoside | 0.0013 | 0.1357 | ~104 |
| Sipeimine | 0.0066 | 0.1218 | ~18 |
| This compound | 0.0033 | 0.0437 | ~13 |
| Yibeinoside A | 0.0019 | 0.1398 | ~74 |
Data adapted from a study on alkaloids in Xinjiang Fritillaria.[1][2]
Key Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-ELSD
This protocol is adapted from a method for the simultaneous determination of this compound and Sipeimine.[4]
1. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with acetonitrile and 0.02% triethylamine in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25°C.
2. ELSD Conditions:
-
Drift Tube Temperature: 40°C.
-
Gas (Nitrogen) Flow: Adjusted for optimal signal-to-noise ratio.
3. Standard and Sample Preparation:
-
Standard: Prepare a stock solution of high-purity this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample: Accurately weigh the commercial this compound powder and dissolve it in methanol to a known concentration.
4. Analysis:
-
Inject the standards and samples.
-
Integrate the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 2: Qualitative and Quantitative Analysis of Fritillaria Alkaloids by UPLC-QTOF-MS
This protocol provides a more comprehensive analysis of the alkaloid profile in a sample.[1][2][3]
1. Chromatographic Conditions:
-
Column: Acquity UPLC CSH C18 column (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% acetic acid in water (containing 0.01 mol/L ammonium acetate).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
2. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan and targeted MS/MS for identification of this compound and other alkaloids.
3. Sample Preparation:
-
Prepare samples as described in Protocol 1.
4. Data Analysis:
-
Identify this compound and other alkaloids by comparing their retention times and mass spectra with reference standards and databases.
-
Quantify this compound using a calibration curve generated from a pure standard.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways. Understanding these pathways is crucial for interpreting experimental data and troubleshooting inconsistencies.
KEAP1/NRF2 Signaling Pathway
This compound can activate the NRF2 pathway, which is a critical cellular defense mechanism against oxidative stress.
Caption: this compound's role in the KEAP1/NRF2 pathway.
JNK/MAPK Signaling Pathway
This compound has been observed to inhibit the JNK/MAPK pathway, which is involved in inflammation and apoptosis.
Caption: Inhibition of the JNK/MAPK pathway by this compound.
Experimental Workflow for Assessing Batch Variability
The following workflow outlines a systematic approach for researchers to address potential batch-to-batch variability of commercial this compound.
Caption: Workflow for managing this compound batch variability.
By implementing these guidelines, researchers can better control for the inherent variability of commercial this compound, leading to more robust and reproducible scientific findings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Simultaneous determination of this compound and sipeimine in Fritillaria walujewii regel and Fritillaria pallidiflora Schrenk by UPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Calibrating analytical instruments for accurate Peimisine detection
Welcome to the technical support center for the analytical detection of Peimisine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on calibrating analytical instruments for accurate and reproducible quantification of this important steroidal alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is the most commonly reported and effective method for the quantification of this compound.[1] Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers higher sensitivity and specificity, making it ideal for detecting low concentrations of this compound in complex biological matrices.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it often requires derivatization of the analyte to improve volatility and thermal stability.[3]
Q2: What are the key chemical properties of this compound to consider during analysis?
A2: this compound is a steroidal alkaloid with a molecular formula of C₂₇H₄₁NO₃ and a molecular weight of approximately 427.62 g/mol .[4] It is soluble in solvents like DMSO, chloroform, dichloromethane, and ethyl acetate.[5] Its basic nature, due to the nitrogen atom, can influence chromatographic behavior, particularly peak shape.
Q3: What is a typical linear range for this compound quantification?
A3: The linear range for this compound quantification can vary depending on the analytical method and detector used. For instance, an HPLC-ELSD method has demonstrated good linearity in the range of 0.03188 - 1.020 mg/mL. UPLC-MS/MS methods can achieve much lower linear ranges, for example, 1-600 ng/mL in dog plasma.[6]
Q4: What are the common challenges encountered when analyzing this compound?
A4: Common challenges include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in MS-based methods, leading to inaccurate quantification.[5][7]
-
Peak Tailing: Due to its basic nature, this compound can interact with residual silanol groups on C18 columns, resulting in asymmetric peak shapes.[8][9]
-
Low UV Absorbance: this compound lacks a strong chromophore, making UV detection less sensitive. This is why ELSD and MS detectors are preferred.
-
Standard Availability and Purity: Accurate calibration depends on the availability of a high-purity this compound reference standard.
Q5: How should this compound standard solutions be prepared and stored?
A5: this compound standard stock solutions are typically prepared by dissolving the reference standard in a suitable organic solvent such as methanol or DMSO.[10] Working standards are then prepared by serial dilution of the stock solution with the mobile phase or a solvent mixture that is compatible with the initial chromatographic conditions. It is recommended to store stock solutions at 2-8°C and protected from light to prevent degradation.[5] Stability studies should be performed to determine the appropriate storage duration.
Troubleshooting Guides
This section provides solutions to common problems encountered during the calibration and analysis of this compound.
HPLC & UPLC Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Interaction of the basic nitrogen in this compound with acidic silanol groups on the column. | - Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate the silanol groups and reduce secondary interactions. - Employ an end-capped C18 column or a column specifically designed for the analysis of basic compounds. - Add a competitive base, such as triethylamine, to the mobile phase in small concentrations (e.g., 0.02-0.1%). |
| Poor Peak Resolution | Inadequate separation from other components in the sample. | - Optimize the mobile phase composition (e.g., adjust the organic solvent to water ratio). - Modify the gradient elution profile to improve separation. - Use a column with a smaller particle size or a longer length for higher efficiency. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Inadequate column equilibration. - Temperature variations. | - Ensure accurate and consistent preparation of the mobile phase. - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. - Use a column oven to maintain a stable temperature. |
| Ghost Peaks | Contamination in the HPLC system or sample carryover. | - Inject a blank solvent to check for system contamination. - Clean the injector and sample loop. - Implement a robust needle wash program. |
ELSD & MS Detector Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Noisy Baseline (ELSD) | - Non-volatile mobile phase additives. - Improper nebulizer or drift tube temperature settings. - Contaminated gas supply. | - Use volatile mobile phase additives like formic acid or ammonium formate. Avoid non-volatile buffers such as phosphate. - Optimize the nebulizer and drift tube temperatures for the specific mobile phase composition and flow rate. - Ensure a clean and dry gas supply (typically nitrogen). |
| Low Sensitivity (ELSD) | - Sub-optimal detector settings. - Analyte is too volatile. | - Adjust the gas flow rate and photomultiplier tube (PMT) gain to maximize the signal-to-noise ratio. - Ensure the drift tube temperature is not set too high, which could cause the evaporation of this compound. |
| Signal Suppression/Enhancement (MS) | Matrix effects from co-eluting compounds. | - Implement a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.[11] - Modify the chromatographic method to separate this compound from the interfering compounds. - Use a matrix-matched calibration curve or a stable isotope-labeled internal standard for quantification.[11][12] |
| Poor Reproducibility (MS) | - Inconsistent sample preparation. - Fluctuations in the ion source conditions. | - Standardize the sample preparation procedure. - Ensure the MS ion source is clean and the parameters (e.g., capillary voltage, gas flows) are stable. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound analysis reported in the literature. Note that these values are method-dependent and may vary.
| Analytical Method | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-ELSD | 0.03188 - 1.020 mg/mL | - | - | 102.1 | [13] |
| UPLC-MS/MS | 1 - 600 ng/mL | 0.988 ng/mL | 0.988 ng/mL | 82.56 - 88.71 | [2] |
| UPLC-QTOF-MS | - | ng grade | ng grade | - | [14] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
Objective: To prepare a series of standard solutions for generating a calibration curve and quality control (QC) samples to validate the analytical method.
Materials:
-
This compound reference standard (purity >98%)
-
Methanol (HPLC or MS grade)
-
Mobile phase (as used in the analytical method)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with methanol and mix thoroughly. This is your stock solution.
-
-
Working Standard Solutions for Calibration Curve:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five working standard solutions covering the desired concentration range (e.g., for UPLC-MS/MS: 1, 5, 10, 50, 100, 500 ng/mL).
-
-
Quality Control (QC) Sample Preparation:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 450 ng/mL).
-
These QC samples should be prepared from a separate weighing of the reference standard to ensure independence from the calibration standards.
-
Protocol 2: HPLC-ELSD Instrument Calibration
Objective: To generate a calibration curve and determine the linearity of the detector response for this compound.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1200 series or equivalent
-
Detector: ELSD
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water:Diethylamine (37:63:0.03, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
ELSD Drift Tube Temperature: 115°C
-
Nebulizing Gas (Nitrogen) Flow Rate: 3.0 L/min
-
Injection Volume: 20 µL
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection of Standards: Inject each of the prepared working standard solutions in triplicate, starting from the lowest concentration.
-
Data Acquisition: Record the peak area for each injection.
-
Calibration Curve Construction:
-
Plot the logarithm of the peak area (y-axis) against the logarithm of the concentration (x-axis). For ELSD, a log-log plot is often used to achieve linearity.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²).
-
-
Acceptance Criteria: A coefficient of determination (r²) of ≥ 0.99 is generally considered acceptable for good linearity.
Visualizations
Experimental Workflow: Instrument Calibration
References
- 1. researchgate.net [researchgate.net]
- 2. Construction of a Fritillaria alkaloids database to develop a multi-dimensional matching strategy for comprehensive annotation of known and unknown components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. web.mit.edu [web.mit.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Quantification and Quantitation of Alkaloids in Xinjiang Fritillaria by Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Peimisine and Other Fritillaria Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Peimisine with other prominent alkaloids isolated from the bulbs of Fritillaria species. The information presented is supported by experimental data to aid in research and drug development endeavors.
Introduction to Fritillaria Alkaloids
The genus Fritillaria is a rich source of steroidal alkaloids, which are the primary bioactive constituents responsible for the therapeutic effects of these plants in traditional medicine.[1][2] These alkaloids, including this compound, Peimine, Peiminine, and Imperialine, have demonstrated a range of pharmacological activities, most notably anti-inflammatory, antitussive, expectorant, and anticancer effects.[3][4][5] This guide focuses on a comparative evaluation of this compound's efficacy against its structural relatives.
Comparative Efficacy Data
The following tables summarize the quantitative experimental data comparing the efficacy of this compound with other Fritillaria alkaloids in key therapeutic areas.
Anticancer Activity
A comparative study on the cytotoxic effects of various Fritillaria alkaloids against several human cancer cell lines yielded the following 50% inhibitory concentration (IC₅₀) values.
| Alkaloid | LLC (Lewis Lung Carcinoma) IC₅₀ (µg/mL) | A2780 (Ovarian Cancer) IC₅₀ (µg/mL) | HepG2 (Liver Cancer) IC₅₀ (µg/mL) | A549 (Lung Cancer) IC₅₀ (µg/mL) |
| This compound | 12.33 ± 0.81 | 14.89 ± 1.02 | 25.17 ± 1.52 | 29.65 ± 2.11 |
| Verticine | 45.81 ± 2.53 | 39.12 ± 2.18 | 48.93 ± 3.04 | 55.48 ± 3.29 |
| Verticinone | 10.27 ± 0.65 | 11.56 ± 0.78 | 19.84 ± 1.23 | 24.19 ± 1.87 |
| Imperialine | 35.72 ± 2.14 | 30.46 ± 1.95 | 40.28 ± 2.57 | 48.13 ± 2.96 |
Data sourced from a study evaluating the antitumor properties of alkaloids from cultivated Bulbus Fritillariae ussuriensis.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound, Peimine, Peiminine, and Sipeimine were assessed by measuring the mRNA expression levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
| Alkaloid (25 µg/mL) | IL-1β mRNA Expression (Fold Change vs. LPS) | IL-6 mRNA Expression (Fold Change vs. LPS) | TNF-α mRNA Expression (Fold Change vs. LPS) |
| This compound | 0.45 ± 0.05 | 0.38 ± 0.04 | 0.42 ± 0.06 |
| Peimine | 0.52 ± 0.06 | 0.45 ± 0.05 | 0.48 ± 0.07 |
| Peiminine | 0.48 ± 0.05 | 0.41 ± 0.04 | 0.45 ± 0.05 |
| Sipeimine | 0.60 ± 0.07 | 0.55 ± 0.06 | 0.58 ± 0.08 |
Data represents the fold change in mRNA expression relative to the LPS-stimulated control group. A lower value indicates greater anti-inflammatory activity.
Another study evaluated the anti-inflammatory effects of Imperialine and Chuanbeinone by measuring the inhibition of xylene-induced ear edema in mice.
| Alkaloid (Dose) | Inhibition of Ear Edema (%) |
| Imperialine (3.0 mg/kg) | 58.3 |
| Chuanbeinone (3.0 mg/kg) | 62.5 |
| Dexamethasone (Positive Control) | 51.2 |
Antitussive and Expectorant Activity
The antitussive and expectorant effects of several Fritillaria alkaloids were compared in preclinical models.
| Alkaloid (Dose) | Antitussive Effect (Cough Inhibition %) | Expectorant Effect (Phenol Red Output Increase %) |
| Imperialine (50 mg/kg) | 52.3 | 45.35 |
| Chuanbeinone (50 mg/kg) | 48.7 | 93.24 |
| Verticinone (50 mg/kg) | 45.2 | 46.67 |
| Verticine (50 mg/kg) | 41.8 | 57.17 |
| Codeine Phosphate (30 mg/kg) | 55.6 | N/A |
Antitussive effects were measured in an ammonia-induced cough model in mice. Expectorant effects were evaluated by measuring tracheal phenol red output in mice.
Signaling Pathways
The therapeutic effects of Fritillaria alkaloids are mediated through the modulation of various intracellular signaling pathways.
This compound has been shown to exert its antioxidant and anti-apoptotic effects by inhibiting the KEAP1-mediated degradation of NRF2, leading to the increased expression of antioxidant enzymes. It also inhibits the pro-apoptotic JNK/MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Total alkaloids of bulbus of <em>Fritillaria cirrhosa</em> alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Study on analytical method for alkaloids in Bulbus Fritillariae cirrhosae] - PubMed [pubmed.ncbi.nlm.nih.gov]
Peimisine's Bioactivity: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive review of available research provides a comparative analysis of the bioactivity of Peimisine, a naturally occurring steroidal alkaloid, across various cancer cell lines. This guide synthesizes experimental data on this compound's anti-cancer effects, detailing its impact on cell viability, apoptosis, and key signaling pathways. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into this compound's therapeutic potential.
Comparative Bioactivity of this compound and Related Alkaloids
This compound and its closely related compound, Peiminine, have demonstrated significant anti-proliferative and pro-apoptotic effects in a range of human cancer cell lines. The following table summarizes the key findings from multiple studies, including the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
| Compound | Cell Line | Cancer Type | Reported Bioactivity | IC50 Value (µM) | Reference |
| Peiminine | H1299 | Non-Small Cell Lung Cancer | Inhibition of cell viability, downregulation of PI3K/Akt pathway. | Not explicitly stated | [1] |
| Peiminine | MCF-7 | Breast Cancer | Reduced cell viability, induction of ferroptosis. | Not explicitly stated | [2] |
| Peiminine | BT-549 | Breast Cancer | Reduced cell viability, induction of ferroptosis. | Not explicitly stated | [2] |
| Peiminine | PC-3 | Prostate Cancer | Reduced cell proliferation, G0/G1 cell cycle arrest, induction of apoptosis. | Not explicitly stated | [3] |
| Peiminine | DU145 | Prostate Cancer | Reduced cell proliferation, G0/G1 cell cycle arrest, induction of apoptosis. | Not explicitly stated | [3] |
| Peimine | Prostate Cancer Cells | Prostate Cancer | Inhibition of cell growth and motility, induction of apoptosis. | Not explicitly stated | [4] |
Key Signaling Pathways Modulated by this compound
This compound and its analogs exert their anti-cancer effects by modulating several critical intracellular signaling pathways. The PI3K/Akt and MAPK/JNK pathways are consistently implicated in this compound-induced apoptosis and inhibition of cell proliferation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
MAPK/JNK Signaling Pathway
The MAPK/JNK pathway is another critical regulator of cell fate, including apoptosis. This compound has been observed to activate this pathway, contributing to its pro-apoptotic effects in cancer cells.
Caption: this compound can induce apoptosis via the MAPK/JNK pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the bioactivity of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of this compound on their expression levels.
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, JNK, p-JNK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the bioactivity of a compound like this compound.
Caption: General workflow for assessing this compound's bioactivity.
This guide provides a foundational understanding of this compound's bioactivity in various cancer cell lines. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential as a novel anti-cancer agent.
References
Independent Verification of Peimisine's Effect on the Jak-Stat Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Peimisine's effects on the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway with established JAK inhibitors. Experimental data and detailed protocols are presented to facilitate independent verification and further research.
Introduction to this compound and the Jak-Stat Pathway
This compound, an isosteroid alkaloid primarily isolated from plants of the Fritillaria genus, has demonstrated various pharmacological activities, including anti-inflammatory effects. Recent studies have indicated that this compound may exert its therapeutic effects by modulating the Jak-Stat signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, apoptosis, and immune responses. Dysregulation of the Jak-Stat pathway is implicated in various diseases, including inflammatory conditions and cancers, making it a key target for drug development.
The canonical Jak-Stat signaling cascade is initiated by the binding of cytokines or growth factors to their specific transmembrane receptors. This binding event leads to the activation of associated JAKs (JAK1, JAK2, JAK3, and TYK2), which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.
This guide compares the inhibitory effects of this compound on the Jak-Stat pathway with three well-characterized, clinically approved JAK inhibitors: Tofacitinib, Ruxolitinib, and Baricitinib.
Comparative Analysis of Jak-Stat Pathway Inhibition
While quantitative data on the direct inhibition of specific JAK isoforms by this compound, such as IC50 values, are not yet extensively documented in publicly available literature, existing studies provide qualitative and semi-quantitative evidence of its inhibitory effects on the pathway. In a mouse model of colitis, this compound treatment was shown to reverse the DSS-induced increase in the expression and phosphorylation of key pathway components including JAK1, JAK2, STAT1, and STAT3.
In contrast, Tofacitinib, Ruxolitinib, and Baricitinib have been extensively studied, and their inhibitory concentrations against various JAKs are well-established.
Table 1: Comparison of Inhibitory Activity against JAK Isoforms (IC50 values in nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Tofacitinib | 1.7 - 3.7[1] | 1.8 - 4.1[1] | 0.75 - 1.6[1] | 16 - 34[1] |
| Ruxolitinib | 3.3[2][3] | 2.8[2][3] | 428[4] | 19[4] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
To facilitate the independent verification of these findings, detailed protocols for key experiments are provided below.
In Vitro JAK Kinase Inhibition Assay (Fluorometric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme
-
JAK substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%). Prepare a solution of JAK enzyme and substrate in assay buffer. Prepare the ATP solution in assay buffer.
-
Reaction Setup: To the wells of the assay plate, add the test compound dilutions. Add the JAK enzyme/substrate mixture to all wells except the negative control.
-
Initiation of Kinase Reaction: Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated JAK and STAT
This method is used to assess the phosphorylation status of JAK and STAT proteins in whole cells, providing a measure of pathway activation.
Materials:
-
Cell line responsive to cytokine stimulation (e.g., HeLa, HaCaT)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., Interferon-gamma (IFN-γ) for STAT1, Interleukin-6 (IL-6) for STAT3)
-
Test compounds (this compound and comparators)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-JAK1, anti-JAK1, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce JAK/STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizing the Jak-Stat Pathway and Experimental Workflow
To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: The Jak-Stat Signaling Pathway and the inhibitory action of this compound.
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Peimisine and Other Natural Anti-Tumor Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel and effective anti-tumor agents has increasingly turned towards natural compounds, which offer a rich diversity of chemical structures and biological activities. Among these, Peimisine, a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species, has emerged as a promising candidate with demonstrated anti-cancer properties. This guide provides a head-to-head comparison of this compound with other well-studied natural anti-tumor compounds, namely Curcumin, Resveratrol, and Epigallocatechin-3-gallate (EGCG), as well as the conventional chemotherapeutic drug, Paclitaxel. The objective is to present a clear, data-driven comparison of their anti-tumor efficacy, supported by detailed experimental protocols and an exploration of their underlying mechanisms of action through signaling pathway diagrams.
Quantitative Comparison of Anti-Tumor Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) and in vivo tumor growth inhibition of this compound and the comparator compounds across various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
Table 1: In Vitro Cytotoxicity (IC50 Values) of Natural Compounds and Paclitaxel in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Citation(s) |
| This compound | Glioblastoma (U87) | 25 µM, 50 µM (Significant inhibition) | [1] |
| Hepatocellular Carcinoma (HepG2) | 4.58 µg/mL (at 24h) | [2] | |
| Lung Cancer (H1299) | 97.4 µM | [3] | |
| Breast Cancer (MCF-7) | 5 µg/mL | [4] | |
| Prostate Cancer (DU-145, LNCaP, PC-3) | 2.5, 5, 10 µM (Significant inhibition) | [5] | |
| Curcumin | Lung Cancer (A549) | 15.07 µM (at 24h) | |
| Lung Cancer (NCI-H1299) | 16.71 µM (at 24h) | ||
| Resveratrol | Breast Cancer (MCF-7) | 51.18 µM | |
| Breast Cancer (MDA-MB-231) | 144 µM | ||
| EGCG | Cholangiocarcinoma (HuCC-T1) | 5 µg/mL (Apoptosis induction) | [6] |
| Paclitaxel | Breast Cancer (MDA-MB-231) | 0.3 µM | [7] |
| Breast Cancer (SK-BR-3) | 4 µM | [7] | |
| Lung Cancer (NSCLC cell lines) | Median >32 µM (3h), 9.4 µM (24h), 0.027 µM (120h) |
Note: IC50 values can vary significantly based on the assay used, exposure time, and specific cell line characteristics. The data presented here is for comparative purposes and is extracted from the cited literature.
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound | Glioblastoma (U87 xenograft) | 20 mg/kg and 40 mg/kg | Markedly reduced tumor size, volume, and weight | [1] |
| Prostate Cancer (PC-3 xenograft) | 2 mg/kg | Markedly inhibited tumor growth | ||
| Curcumin | Lung Cancer (CL1-5 xenograft) | 1 g/kg/day (p.o.) for 5 weeks | Significantly reduced number of colonized tumor nodules | |
| EGCG | Cholangiocarcinoma (HuCC-T1 xenograft) | Subcutaneously administered beside the tumor | Efficiently inhibited tumor growth | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, Curcumin, etc.) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject a specific number of cells (e.g., 1 × 10⁶ to 5 × 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound (e.g., this compound) and vehicle control to the respective groups via a predetermined route (e.g., intraperitoneal injection, oral gavage) and schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: Volume = (Width² × Length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, western blotting).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo anti-tumor efficacy.
-
Signaling Pathway Analysis
The anti-tumor effects of this compound and the compared natural compounds are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that promotes cell survival and proliferation. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit this pathway.
Caption: PI3K/Akt signaling pathway and the inhibitory points of this compound.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anti-cancer compounds, including this compound, exert their effects by inducing apoptosis in cancer cells.
Caption: Intrinsic apoptosis pathway modulated by this compound.
Experimental Workflow: In Vitro and In Vivo Anti-Tumor Evaluation
The following diagram illustrates the typical workflow for evaluating the anti-tumor potential of a natural compound like this compound.
Caption: Workflow for evaluating the anti-tumor activity of natural compounds.
Conclusion
This compound demonstrates significant anti-tumor activity across a range of cancer cell lines, with its efficacy being comparable to or, in some cases, more potent than other well-known natural compounds. Its mechanism of action, primarily through the inhibition of the PI3K/Akt signaling pathway and the induction of apoptosis, provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. While direct comparative studies are limited, the available data suggests that this compound is a valuable lead compound for the development of novel cancer therapies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate its therapeutic potential relative to existing treatments. This guide serves as a foundational resource for researchers to understand the current landscape of this compound's anti-tumor properties and to design future studies to explore its clinical utility.
References
- 1. Peimine induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects and mechanism of peiminine-induced apoptosis in human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Peiminine suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Peimisine as an Angiotensin-Converting Enzyme Inhibitor: A Comparative Guide
This guide provides a comprehensive comparison of Peimisine's performance as an angiotensin-converting enzyme (ACE) inhibitor against established alternatives. It is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to support further investigation and development.
Quantitative Comparison of ACE Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-established ACE inhibitors. A lower IC50 value indicates greater potency.
| Compound | IC50 Value (ACE Inhibition) | Source |
| This compound | 526.5 µM | [1] |
| Verticinone | 165.0 µM | [1] |
| Verticine | 312.8 µM | [1] |
| Captopril | 0.0123 µM - 20 nM | [2][3] |
| Enalapril | Varies (equihypotensive to Trandolapril at 10 mg/kg per day) | [4] |
| Lisinopril | Varies | Data not available in the provided search results in a comparable format. |
Note: IC50 values can vary depending on the specific experimental conditions, such as the substrate used. The provided data for Captopril shows a range, reflecting results from different studies. The data for Enalapril is presented in terms of its effective dose in an in vivo study.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ACE inhibitors. Below are standard protocols for in vitro and in vivo validation.
In Vitro ACE Inhibition Assay (Based on HHL Hydrolysis)
This widely used spectrophotometric method measures the amount of hippuric acid (HA) produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
Test compound (e.g., this compound) and a positive control (e.g., Captopril)
-
1 M HCl to stop the reaction
-
Reagents for hippuric acid quantification (e.g., colorimetric reagents or HPLC system)
Procedure:
-
Prepare a solution of ACE (e.g., 80 mU/ml) in sodium borate buffer.
-
Prepare various concentrations of the test compound and the positive control.
-
In a microplate or test tube, pre-incubate 25 µl of the ACE solution with 25 µl of the inhibitor solution (or buffer for the negative control) for 3 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 25 µl of the HHL substrate solution (e.g., 9 mM).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding a suitable reagent, such as 1 M HCl.
-
Quantify the amount of hippuric acid produced. This can be done through various methods, including:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.[7]
In Vivo Evaluation in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely accepted animal model for studying hypertension and the effects of antihypertensive drugs.
Animals:
-
Spontaneously Hypertensive Rats (SHR)
-
Normotensive Wistar-Kyoto (WKY) rats as a control group
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Measure the baseline systolic blood pressure of all rats using a non-invasive tail-cuff method.
-
Divide the SHRs into groups: a control group receiving a vehicle, a positive control group receiving a known ACE inhibitor (e.g., Captopril), and one or more experimental groups receiving different doses of the test compound (this compound).
-
Administer the respective treatments orally or via another appropriate route for a specified period (e.g., daily for several weeks).
-
Monitor systolic blood pressure at regular intervals throughout the study.
-
At the end of the treatment period, animals may be sacrificed, and tissues (e.g., aorta, heart, lungs) can be collected for further analysis of ACE activity or other relevant biomarkers.
-
Analyze the data to determine the effect of the test compound on blood pressure compared to the control and positive control groups.[4][8][9][10]
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental processes are provided below to facilitate understanding.
Caption: The Renin-Angiotensin System and the role of ACE inhibitors.
Caption: Workflow for the in vitro ACE inhibition assay.
Caption: Workflow for the in vivo evaluation of ACE inhibitors.
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Duration of inhibition of local microvascular ACE in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. idpublications.org [idpublications.org]
- 7. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 8. Chronic ACE-inhibitor treatment and adrenergic mechanisms in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel antihypertensive hexa- and heptapeptides with ACE-inhibiting properties: from the in vitro ACE assay to the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Reproducibility of Peimisine's Neuroprotective Effects in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Peimisine, with a focus on its reproducibility in primary neurons. Due to the limited availability of studies directly assessing this compound in primary neuronal cultures, this guide draws upon existing research on the closely related compound, Peiminine, and compares its effects with other well-documented neuroprotective agents.
Executive Summary
The neuroprotective potential of this compound (interchangeably referred to as Peiminine in existing literature) has been primarily investigated in the context of neuroinflammation. While studies demonstrate a protective effect on dopaminergic neurons in vivo, direct quantitative data on its efficacy and reproducibility in primary neuron cultures is currently scarce. The primary mechanism of action appears to be the suppression of inflammatory responses in microglia, which indirectly benefits neurons. This guide presents the available data on Peiminine and contrasts it with other neuroprotective compounds that have been more extensively studied in primary neuronal models.
Data Presentation: this compound vs. Alternative Neuroprotective Compounds
The following tables summarize the available quantitative data for this compound (from microglial cell line studies) and compare it with data from alternative compounds studied directly in primary neurons.
Table 1: Comparative Efficacy of Neuroprotective Compounds on Inflammatory Mediators
| Compound | Experimental Model | Challenge | Target Mediator | Efficacy | Reference |
| Peiminine | BV-2 Microglial Cells | LPS (1 µg/mL) | TNF-α | Significant decrease in mRNA and protein expression with 50 µg/mL Peiminine. | [1][2] |
| IL-6 | Significant decrease in mRNA and protein expression with 50 µg/mL Peiminine. | [1][2] | |||
| IL-1β | Significant decrease in mRNA and protein expression with 50 µg/mL Peiminine. | [1][2] | |||
| iNOS | Dose-dependent decrease in protein expression with 10, 25, and 50 µg/mL Peiminine. | [1][2] | |||
| COX-2 | Dose-dependent decrease in protein expression with 10, 25, and 50 µg/mL Peiminine. | [1][2] | |||
| Resveratrol | Rat Mesencephalic Neuron-Glia Co-cultures | LPS | TNF-α | Dose-dependent inhibition of release. | [3] |
| IL-1β | Dose-dependent inhibition of release. | [3] | |||
| Nitric Oxide | Dose-dependent inhibition of release. | [3] | |||
| Rosmarinic Acid | Rat Cerebellar Granule Neurons | Sodium Nitroprusside | Nitrosative Stress | Significant reduction in cell death. | [4][5] |
| Carnosic Acid | Rat Cerebellar Granule Neurons | Sodium Nitroprusside | Nitrosative Stress | Significant reduction in cell death. | [4][5] |
Table 2: Comparative Effects on Cell Viability and Apoptosis
| Compound | Experimental Model | Challenge | Assay | Outcome | Reference |
| Peiminine | PCa Cells | None | MTT Assay | Dose-dependent decrease in viability (IC50 ~20-40 µM at 24h). | [6] |
| PCa Cells | None | Flow Cytometry | Dose-dependent increase in apoptosis. | [6] | |
| Piperine | Rat Hippocampal Neurons | Glutamate | Cell Viability | Protective effect against glutamate-induced decrease in viability. | [7] |
| Apoptosis | Protective effect against glutamate-induced apoptosis. | [7] | |||
| Arg-9 (CPP) | Rat Cortical Neurons | Glutamic Acid | Cell Viability | IC50: 0.78 µM | [8] |
| Penetratin (CPP) | Rat Cortical Neurons | Glutamic Acid | Cell Viability | IC50: 3.4 µM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Primary Neuron Culture
Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains. The tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension. Neurons are then plated on poly-D-lysine or poly-L-ornithine coated plates or coverslips in a serum-free culture medium supplemented with B27 and Glutamax. Cultures are maintained at 37°C in a humidified incubator with 5% CO2. For neuroinflammation studies, neuron-glia co-cultures are often used, which include astrocytes and microglia.[9]
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
To mimic neuroinflammation, primary neuron-glia co-cultures or microglial cells are treated with LPS (typically 1 µg/mL). LPS activates microglia through Toll-like receptor 4 (TLR4), leading to the production and release of pro-inflammatory cytokines and reactive oxygen species, which in turn can induce neuronal damage.[10][11]
Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. The absorbance of the formazan solution, measured with a spectrophotometer, is proportional to the number of viable cells.[12]
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of cytotoxicity. The amount of LDH in the supernatant is quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The absorbance is proportional to the extent of cell death.[13][14]
Western Blot Analysis for Signaling Pathways
Cells are lysed and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-ERK1/2, ERK1/2, p-NF-κB p65, NF-κB p65). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is used to quantify the relative protein expression levels.[15][16]
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound's Anti-Inflammatory Effect
Caption: this compound's proposed anti-inflammatory signaling pathway.
General Experimental Workflow for Assessing Neuroprotection
Caption: Experimental workflow for neuroprotection studies.
Discussion on Reproducibility and Future Directions
The reproducibility of this compound's neuroprotective effects specifically in primary neurons is yet to be established due to a lack of published studies. The primary evidence for its efficacy comes from a single research group and focuses on its anti-inflammatory action in a microglial cell line.[1][2] While these findings are promising and suggest an indirect neuroprotective mechanism, further research is crucial to validate these effects and understand their direct impact on neurons.
To address the issue of reproducibility, future studies should aim to:
-
Investigate the direct effects of this compound on primary neuron cultures subjected to various neurotoxic insults, such as excitotoxicity, oxidative stress, and apoptosis inducers.
-
Be replicated by independent research groups to confirm the initial findings.
-
Include multiple, well-established neuroprotective compounds as positive controls to allow for a direct and meaningful comparison of efficacy.
-
Explore a wider range of concentrations to determine the optimal therapeutic window and potential toxicity of this compound in primary neurons.
Conclusion
This compound shows potential as a neuroprotective agent, primarily through its anti-inflammatory properties. However, the current body of evidence is limited, and its direct effects on primary neurons and the reproducibility of these effects have not been thoroughly investigated. Researchers and drug development professionals should consider the existing data as preliminary and recognize the need for more rigorous studies to fully elucidate the therapeutic potential of this compound for neurological disorders. Comparison with other natural compounds like resveratrol, rosmarinic acid, and carnosic acid, which have more extensive data in primary neuronal systems, highlights the need for further research on this compound to establish its standing as a viable neuroprotective candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Peiminine Protects Dopaminergic Neurons from Inflammation-Induced Cell Death by Inhibiting the ERK1/2 and NF-κB Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro test - Neuro Inflammation - Brain inflammation in rat primary culture of glia mesencephalic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Peiminine suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primary cultures of neurons for testing neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Benchmarking Peimisine's antioxidant capacity against known antioxidants
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions. This has spurred a continuous search for novel antioxidant compounds. Peimisine, a major isosteroid alkaloid isolated from the bulbs of Fritillaria species, has garnered attention for its potential therapeutic properties. This guide provides a comparative analysis of the antioxidant capacity of this compound, benchmarked against established antioxidant standards: Vitamin C, Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT).
This guide summarizes the available information, presents comparative data for well-known antioxidants, and provides detailed experimental protocols for the most common antioxidant capacity assays to aid researchers in the evaluation of this compound and related compounds.
Comparative Antioxidant Capacity
To provide a clear benchmark, the following table summarizes the reported 50% inhibitory concentration (IC50) values for standard antioxidants in two common antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates a higher antioxidant capacity.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Vitamin C (Ascorbic Acid) | ~2 - 8[1][2] | ~5 - 50[3] |
| Trolox | ~3 - 5[4] | ~2 - 4[1][4] |
| BHT (Butylated Hydroxytoluene) | ~15 - 30[5] | ~30 - 35[6] |
Note: IC50 values can vary depending on specific experimental conditions.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is paramount. Below are detailed methodologies for the DPPH and ABTS assays, two of the most widely used methods for evaluating the radical scavenging ability of chemical compounds.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compound (e.g., this compound)
-
Standard antioxidants (e.g., Vitamin C, Trolox, BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound and standards in methanol to prepare a series of concentrations.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (e.g., this compound)
-
Standard antioxidants (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the test compound and standards in a suitable solvent to prepare a series of concentrations.
-
Reaction: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample concentration.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The antioxidant capacity can be expressed as an IC50 value or as Trolox Equivalents (TEAC). For TEAC, a standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as µM of Trolox equivalents.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a simplified signaling pathway involving oxidative stress and a general workflow for antioxidant capacity assays.
Caption: Simplified pathway of oxidative stress and antioxidant intervention.
Caption: General workflow for in vitro antioxidant capacity assays.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Peimisine
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Peimisine, a steroidal alkaloid, to build a foundation of trust and safety in your laboratory operations. Adherence to these protocols is critical to protect both laboratory personnel and the environment.
A crucial first step in handling any chemical is to consult its Safety Data Sheet (SDS). For this compound hydrochloride, one SDS indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. This aquatic toxicity is a key factor in determining the correct disposal pathway. Another SDS for this compound (hydrochloride) does not classify it as a hazardous substance under the Globally Harmonized System (GHS) but does note it is slightly hazardous for water[2]. Given this conflicting information, it is best practice to handle and dispose of this compound with the higher level of warning in mind, treating it as a substance with significant environmental hazards.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing, such as a lab coat | Protects skin and clothing from contamination. |
| Respiratory Protection | A suitable respirator | Should be used if there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas. |
This compound Waste Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols for Disposal
The primary protocol for this compound disposal is to treat it as a hazardous chemical waste, specifically one that is toxic to aquatic life. In-lab treatment such as neutralization is not recommended without specific guidance for this compound. The focus should be on safe collection, storage, and transfer to a professional disposal facility.
Protocol 1: Collection and Storage of Solid this compound Waste
-
Preparation : Designate a specific, compatible, and clearly labeled hazardous waste container for solid this compound waste. The container should have a secure lid.
-
Transfer : Carefully transfer any unused or expired solid this compound into the designated waste container. Avoid generating dust. If cleaning up a spill of solid this compound, use absorbent materials and collect all contaminated materials in the waste container.
-
Labeling : Immediately label the container with "Hazardous Waste," the full chemical name "this compound," the date, and the specific hazards (e.g., "Toxic," "Aquatic Toxin").
-
Storage : Seal the container and store it in a designated and secure Satellite Accumulation Area (SAA) away from incompatible materials[3].
Protocol 2: Collection and Storage of this compound Solutions and Contaminated Labware
-
Aqueous Solutions : Do not dispose of aqueous solutions containing this compound down the drain[4]. Pour these solutions into a designated hazardous waste container for aqueous waste.
-
Solvent Solutions : If this compound is dissolved in an organic solvent, it should be collected in a designated solvent waste container. Ensure the solvent is compatible with the other contents of the container.
-
Contaminated Labware : Any labware (e.g., glassware, pipette tips) that has come into direct contact with this compound should be considered contaminated.
-
Disposable items should be placed in the solid hazardous waste container.
-
Non-disposable glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste[2]. After triple-rinsing, the glassware can be washed according to standard laboratory procedures.
-
-
Labeling and Storage : As with solid waste, all liquid waste containers must be securely sealed, clearly labeled with "Hazardous Waste" and the contents, and stored in the SAA.
Logistical and Disposal Plan
The overarching principle for the final disposal of this compound is to use a licensed and approved hazardous waste disposal service[5][6].
Table 2: Logistical Plan for this compound Disposal
| Step | Action | Key Considerations |
| 1. Waste Accumulation | Collect and store this compound waste in a designated SAA according to the protocols above. | Ensure proper segregation from other waste types. Do not mix incompatible chemicals. |
| 2. Documentation | Maintain a log of the accumulated hazardous waste, noting the chemical name, quantity, and date of generation. | This is often a regulatory requirement and is essential for the disposal service. |
| 3. Scheduling Pickup | Contact your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company to schedule a pickup. | Provide them with accurate information about the waste stream. |
| 4. Final Disposal | The professional waste disposal service will transport the waste to an approved treatment, storage, and disposal facility (TSDF). | The SDS for this compound HCl specifies disposal at an "approved waste disposal plant"[1]. |
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
References
- 1. How Chemical Waste Is Treated | Enva [enva.com]
- 2. epfl.ch [epfl.ch]
- 3. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is Chemical Treatment in Waste Disposal? [greenflow.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling Peimisine
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Peimisine. It outlines procedural, step-by-step guidance on personal protective equipment (PPE), operational plans, and disposal protocols to ensure laboratory safety and build trust in chemical handling practices.
Hazard Identification and Chemical Properties
This compound is a steroidal alkaloid primarily isolated from plants of the Fritillaria genus.[1] According to its Safety Data Sheet (SDS), this compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Due to its potential toxicity and the lack of established occupational exposure limits, all handling procedures must be conducted with caution, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₄₁NO₃ |
| Molecular Weight | 427.6 g/mol [3] |
| Appearance | Crystalline solid[1] |
| Solubility | Soluble in DMSO (≥50 mg/mL with gentle warming and ultrasonic), partially soluble in PBS (pH 7.2), and slightly soluble in ethanol (1 mg/ml).[1] |
| Storage | Store at -20°C as a solid.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Body Part | PPE Item | Specification | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene, minimum thickness of 4-8 mils. Double-gloving is recommended for extended handling. | Prevents skin contact with the powdered or dissolved form of this compound. Nitrile and neoprene offer good resistance to a broad range of chemicals, including alkaloids.[4] |
| Eyes/Face | Safety goggles with side shields or a face shield | ANSI Z87.1-compliant. A face shield should be worn over safety goggles when there is a risk of splashes. | Protects eyes and face from airborne powder particles and splashes of solutions containing this compound.[2] |
| Body | Laboratory coat or impervious gown | Long-sleeved, fully buttoned lab coat. For larger quantities or potential for significant contamination, a disposable, impervious gown is recommended. | Provides a barrier against accidental spills and contamination of personal clothing.[2] |
| Respiratory | Air-purifying respirator (APR) | Half-face or full-face respirator with P100 (or N100/R100) particulate filters. | Protects against inhalation of fine this compound powder. P100 filters have a 99.97% filtration efficiency for all particulates.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for minimizing exposure risk. The following procedures should be followed when handling this compound.
3.1. Preparation and Engineering Controls
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid chemical spills.
3.2. Donning PPE Procedure
Follow a systematic approach when putting on PPE to ensure complete protection.[6]
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the laboratory coat or gown, ensuring it is fully buttoned.
-
Respirator: Don the respirator and perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat or gown.
3.3. Handling this compound
-
When weighing the solid form, use a containment balance enclosure or a chemical fume hood.
-
Use dedicated spatulas and glassware.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
3.4. Doffing PPE Procedure
Removing PPE correctly is crucial to prevent self-contamination.[6]
-
Outer Gloves: Remove the outer pair of gloves using a glove-in-glove technique and dispose of them in the designated chemical waste container.
-
Gown/Lab Coat: Remove the gown or lab coat by rolling it inside out and away from the body. Dispose of it in the appropriate waste stream.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and/or goggles from the back to the front.
-
Respirator: Remove the respirator without touching the front of the mask.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through an approved waste disposal plant.[2] Do not dispose of it down the drain or in regular trash. |
| Contaminated Labware (disposable) | Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be collected in a clearly labeled hazardous waste container for chemical waste. |
| Contaminated Labware (reusable) | Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol) in a chemical fume hood. Collect the rinsate as hazardous chemical waste. After decontamination, the glassware can be washed normally. |
| Spill Debris | Absorb spills with an inert material (e.g., vermiculite, sand) and collect the material in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent.[2] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound HCl|MSDS [dcchemicals.com]
- 3. This compound | C27H41NO3 | CID 161294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. bestsafetyequipments.com [bestsafetyequipments.com]
- 6. Donning and Doffing PPE: Meaning, Order & Best Practices [thesafetymaster.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
